N-Ethyl 4-boronobenzenesulfonamide
Description
Properties
IUPAC Name |
[4-(ethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKVLCDUDPTJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657215 | |
| Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-65-6 | |
| Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of N-Ethyl 4-boronobenzenesulfonamide"
An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-4-methylbenzenesulfonamide: A Surrogate for N-Ethyl 4-boronobenzenesulfonamide
A Note to the Reader: Initial searches for "this compound" did not yield specific data for this compound. Consequently, this guide focuses on the closely related and well-characterized compound, N-Ethyl-4-methylbenzenesulfonamide . This molecule serves as a valuable surrogate, providing insights into the core physicochemical properties of N-ethylated benzenesulfonamides. Furthermore, this guide incorporates a discussion on the significance of boronic acid derivatives in medicinal chemistry, offering a rationale for the potential interest in the originally requested compound.
Introduction
N-Ethyl-4-methylbenzenesulfonamide, also known as N-Ethyl-p-toluenesulfonamide, is an organic compound featuring a sulfonamide functional group.[1] This structure consists of a sulfonyl group (–SO2) linked to a benzene ring, which is further substituted with both an ethyl and a methyl group.[1] Typically a white to off-white solid at room temperature, it finds utility as a plasticizer and as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry.[1][2] The sulfonamide moiety is a well-established pharmacophore, known for conferring properties such as antibacterial activity.[1][3] The ethyl and methyl groups on the molecule influence its lipophilicity and overall reactivity.[1]
The interest in boronic acid derivatives of such structures, like the hypothetical this compound, stems from the unique chemical properties of boron. Boron-containing compounds have seen a surge in interest in drug discovery, particularly after the FDA approval of bortezomib (Velcade) in 2003.[4][5] The Lewis acidity of the boron atom allows for the formation of reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in the development of anticancer, antibacterial, and antiviral agents.[6][7]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C9H13NO2S | [8] |
| Molecular Weight | 199.27 g/mol | [9] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 62-65 °C | [8] |
| Solubility | Soluble in polar organic solvents; Insoluble in water. | [1][2] |
| pKa | 11.86 ± 0.50 (Predicted) | [2] |
| LogP (Predicted) | 1.6 | [9] |
Structural Identifiers:
-
CAS Registry Number: 80-39-7[8]
-
SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C[9]
-
InChI: InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3[8]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Ethyl-4-methylbenzenesulfonamide.
-
Infrared (IR) Spectroscopy: The IR spectrum of N-Ethyl-4-methylbenzenesulfonamide has been evaluated by the Coblentz Society.[8] Key absorptions would include those corresponding to the S=O stretches of the sulfonamide group, C-H stretches of the aromatic and aliphatic portions, and the N-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Carbon NMR is used to determine the types of carbon atoms present.[10]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[11]
Experimental Protocols
The determination of the physicochemical properties of N-Ethyl-4-methylbenzenesulfonamide involves standard analytical techniques.
Synthesis of N-Ethyl-4-methylbenzenesulfonamide
A common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine in the presence of a base.
Materials:
-
4-methylbenzenesulfonyl chloride (tosyl chloride)
-
Ethylamine
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride in DCM.
-
Add ethylamine and pyridine to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 43 °C) for several hours.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Upon completion, quench the reaction by adding 1 M HCl.[12]
-
Extract the product with ethyl acetate.[12]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[12]
-
Purify the crude product by recrystallization or column chromatography.
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The workup with HCl removes excess pyridine and ethylamine.
Caption: Synthesis workflow for N-Ethyl-4-methylbenzenesulfonamide.
Determination of Physicochemical Properties
-
Melting Point: Determined using a standard melting point apparatus. The narrow range of 62-65 °C suggests a relatively pure compound.[8]
-
Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, chloroform, methanol) and observing for dissolution.[2]
-
Chromatographic Analysis (HPLC): Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification. A typical method would use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13]
Caption: HPLC analysis workflow for N-Ethyl-4-methylbenzenesulfonamide.
The Role of Boronic Acids in Drug Discovery
The hypothetical "this compound" would replace the methyl group with a boronic acid [-B(OH)₂] group. This substitution would dramatically alter the compound's properties and potential biological activity. Boronic acids are known to engage in reversible covalent interactions with diols, a feature present in many biological molecules like sugars and the active sites of some enzymes.[5]
Key Applications of Boron-Containing Compounds:
-
Proteasome Inhibitors: Bortezomib and ixazomib are boronic acid-containing drugs that inhibit the proteasome, a key target in cancer therapy, particularly for multiple myeloma.[4][14]
-
β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[4][5]
-
Antifungal and Anti-inflammatory Agents: Benzoxaboroles, a class of boron-containing heterocycles, have shown promise as antifungal (tavaborole) and anti-inflammatory (crisaborole) agents.[4]
-
Neutron Capture Therapy: The boron-10 isotope has a unique ability to capture neutrons, leading to localized cell death. This property is being explored in boron neutron capture therapy (BNCT) for cancer treatment.[4]
Caption: Interaction of a boronic acid with a biological diol.
Conclusion
While specific data for this compound is not currently available, a thorough understanding of its close analog, N-Ethyl-4-methylbenzenesulfonamide, provides a solid foundation for predicting its physicochemical properties. The well-established role of the sulfonamide moiety in medicinal chemistry, combined with the unique and potent biological activities of boronic acids, suggests that this compound and similar structures represent a promising area for future research in drug discovery. The synthetic and analytical protocols outlined in this guide for the methyl analog are directly applicable to the investigation of novel boronic acid derivatives.
References
- 1. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 2. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]
- 9. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]
- 12. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl 4-boronobenzenesulfonamide
Abstract
N-Ethyl 4-boronobenzenesulfonamide is a bifunctional molecule that marries the structural motifs of a sulfonamide with a phenylboronic acid. This unique combination presents significant opportunities in medicinal chemistry and materials science, where the sulfonamide group offers a well-established pharmacophore and the boronic acid moiety serves as a versatile synthetic handle and a covalent warhead for biological targets.[1][2] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for rational drug design, as its shape dictates its interaction with biological macromolecules and its physicochemical properties. This guide provides a detailed analysis of the molecular structure of this compound, explores its key conformational degrees of freedom, and outlines robust experimental and computational workflows for its definitive characterization. While direct crystallographic data for this specific molecule is not publicly available, this analysis is built upon established principles and extensive data from structurally analogous compounds.[3][4][5]
Molecular Structure Analysis
This compound is composed of a central benzene ring substituted at the 1 and 4 positions with a sulfonamide and a boronic acid group, respectively. The sulfonamide nitrogen is further substituted with an ethyl group.
-
Sulfonamide Moiety (-SO₂NH-): The sulfur atom adopts a distorted tetrahedral geometry, a common feature in benzenesulfonamide derivatives.[3] The two S=O bonds are short and strong, while the S-N and S-C bonds are longer single bonds. The presence of the lone pair on the nitrogen atom and the bulky sulfonyl group significantly influences the local geometry.
-
Aromatic Core: The benzene ring is a planar, rigid scaffold that provides a defined spatial arrangement for the two functional groups.
-
Ethyl Group (-CH₂CH₃): This alkyl substituent introduces lipophilicity and additional conformational flexibility.
-
Boronic Acid Moiety (-B(OH)₂): The boron atom is sp² hybridized, resulting in a trigonal planar geometry. The B-C bond connects it to the phenyl ring, and it possesses two hydroxyl groups capable of acting as hydrogen bond donors and acceptors.
The interplay between these groups, governed by electronic effects (resonance, induction) and steric hindrance, defines the molecule's preferred three-dimensional arrangement.
Diagram: Molecular Structure
Caption: 2D representation of this compound.
Conformational Landscape
The overall shape of this compound is primarily dictated by the rotation around several key single bonds. The energy barriers to these rotations determine the population of stable conformers at physiological temperatures.
Rotation around the S-N Bond
Rotation about the sulfonamide S-N bond is known to be significantly hindered. This restricted rotation arises from the partial double-bond character due to the interaction of the nitrogen lone pair with the d-orbitals of the sulfur atom, a phenomenon enhanced by electron-withdrawing groups on the sulfur.[6] This leads to distinct, stable conformers. The conformation of the N–C bond in related structures is often observed to be gauche relative to one of the S=O bonds.[5]
The C(aryl)-S-N-C(ethyl) Torsion Angle
This torsion angle is a critical determinant of the molecule's overall shape. In related N-alkylated sulfonamides, this angle often deviates significantly from planarity, leading to a "bent" or "twisted" structure.[7][8] For example, in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, the C-S-N-C torsion angle is 81.45°.[8] This twisting minimizes steric repulsion between the N-alkyl group and the sulfonyl oxygens and the aryl ring.
Orientation of the Boronic Acid Group
The C(aryl)-B bond also allows for rotation. The lowest energy conformation is expected to be one where the planar B(OH)₂ group is either coplanar or nearly coplanar with the benzene ring to maximize electronic conjugation. However, in the solid state, intermolecular hydrogen bonding involving the boronic acid hydroxyl groups can significantly influence its orientation.
Table 1: Predicted Geometrical Parameters
The following table summarizes expected bond lengths and angles based on data from structurally similar sulfonamide and phenylboronic acid compounds found in the literature.[4][5]
| Parameter | Atom Pair/Triplet | Predicted Value | Rationale/Reference |
| Bond Lengths | |||
| S=O | S, O | ~1.43 Å | Typical sulfonyl double bond |
| S-N | S, N | ~1.63 Å | Shorter than a pure single bond due to partial double bond character.[4][6] |
| S-C(aryl) | S, C | ~1.77 Å | Standard S-C single bond.[4] |
| B-C(aryl) | B, C | ~1.56 Å | Standard B-C single bond. |
| B-O | B, O | ~1.37 Å | Partial double bond character. |
| Bond Angles | |||
| O-S-O | O, S, O | ~120° | Distorted tetrahedral geometry. |
| C-S-N | C, S, N | ~107° | Distorted tetrahedral geometry.[4] |
| C-B-O | C, B, O | ~120° | Trigonal planar geometry. |
| Torsion Angles | |||
| C(aryl)-S-N-C(ethyl) | C, S, N, C | 60° - 90° | Non-planar arrangement is sterically favored.[8] |
Methodologies for Structural and Conformational Determination
To definitively characterize the structure and conformational preferences of this compound, a synergistic approach combining experimental and computational methods is required.
Experimental Workflow: Single-Crystal X-ray Diffraction
This technique provides the most unambiguous data on the solid-state structure, including precise bond lengths, angles, and the conformation adopted in the crystal lattice.
Protocol:
-
Synthesis and Purification: Synthesize the target compound, for example, via the reaction of 4-boronobenzenesulfonyl chloride with ethylamine. Purify the product to >99% purity using column chromatography or recrystallization.
-
Crystal Growth: Screen a variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) using techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of suitable quality for diffraction.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.
-
Model Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data until convergence is reached. Locate and refine hydrogen atoms.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and investigate intermolecular interactions such as hydrogen bonds and π-stacking.
Diagram: X-ray Crystallography Workflow
Caption: Workflow for experimental structure determination.
Computational Workflow: Density Functional Theory (DFT)
Computational chemistry provides invaluable insights into the gas-phase conformational landscape, relative energies of different conformers, and the barriers for their interconversion.
Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This involves rotating key dihedral angles (e.g., C-S-N-C, C-C-N-S, C-S-C-C, C-C-B-O) in discrete steps.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2] This process finds the nearest local energy minimum.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy).
-
Transition State Search: To determine the energy barriers between stable conformers, perform a transition state search (e.g., using Synchronous Transit-Guided Quasi-Newton, STQN) for key rotational processes.
-
Energy Profile Analysis: Analyze the relative Gibbs free energies of all stable conformers to determine their predicted population distribution at a given temperature. Construct a potential energy surface to visualize the interconversion pathways.
Diagram: Computational Analysis Workflow
Caption: Workflow for computational conformational analysis.
Conclusion
The molecular architecture of this compound is defined by a distorted tetrahedral sulfonamide group and a planar boronic acid moiety attached to a rigid phenyl scaffold. Its conformational flexibility is primarily governed by hindered rotation around the S-N bond and the C(aryl)-S-N-C torsion angle, which likely results in a non-planar, twisted ground-state conformation. The boronic acid and N-H groups provide key sites for intermolecular hydrogen bonding, which will be critical in dictating its solid-state packing and interactions with biological targets. While definitive experimental data is pending, the combination of X-ray crystallography and high-level computational analysis, as outlined in this guide, provides a clear and robust pathway to fully elucidate the structural and conformational properties of this promising molecule, thereby enabling its rational application in drug discovery and materials science.
References
- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 8. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of N-Ethyl 4-boronobenzenesulfonamide in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the predicted solubility and stability of N-Ethyl 4-boronobenzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures—aryl boronic acids and sulfonamides—to offer a predictive overview. The core of this guide is a set of detailed, field-proven experimental protocols designed to empower researchers in drug discovery and development to empirically determine the solubility and stability profiles of this and similar compounds. Our approach emphasizes causality behind experimental choices and provides a framework for generating robust, self-validating data.
Introduction: Understanding the Molecule
This compound is a unique hybrid molecule that incorporates three key functional groups: an aryl boronic acid, a sulfonamide linkage, and an N-ethyl substituent. The interplay of these groups dictates its physicochemical properties, influencing its behavior in various organic solvents and its susceptibility to degradation.
-
Aryl Boronic Acid: This group is a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the carbon-boron bond is susceptible to cleavage (protodeboronation) and oxidation.[1]
-
Sulfonamide: A well-established functional group in medicinal chemistry, the sulfonamide moiety is generally stable and contributes to the crystalline nature of many compounds.[2][3] Its presence can influence solubility and interactions with biological targets.
-
N-Ethyl Group: This alkyl substituent increases the lipophilicity of the molecule compared to an unsubstituted sulfonamide, which is expected to enhance its solubility in less polar organic solvents.
This guide will first explore the predicted solubility and stability characteristics based on these constituent parts and then provide robust methodologies for their experimental determination.
Predicted Solubility Profile
The solubility of this compound in organic solvents is governed by the "like dissolves like" principle, with contributions from each functional group.
Theoretical Solubility Framework
The molecule possesses both polar (boronic acid, sulfonamide) and non-polar (benzene ring, ethyl group) regions. This amphiphilic character suggests a nuanced solubility profile.
-
Polar Solvents (e.g., Methanol, Ethanol): The boronic acid and sulfonamide groups can engage in hydrogen bonding, predicting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are excellent at solvating polar functional groups and are expected to be effective solvents for this compound.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): The presence of the benzene ring and ethyl group suggests some solubility, though likely lower than in polar aprotic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are likely to be effective solvents due to their ability to solvate a range of polarities.
The following table outlines the predicted solubility classification based on the molecular structure.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the boronic acid and sulfonamide groups. |
| Ketones | Acetone | Good | Strong dipole-dipole interactions. |
| Ethers | Diethyl Ether, THF | Moderate | Moderate polarity. |
| Esters | Ethyl Acetate | Good | Effective at solvating both polar and non-polar moieties. |
| Chlorinated | Dichloromethane (DCM) | Good | Good balance of polarity. |
| Aromatic | Toluene | Moderate to Low | Solvation of the benzene ring. |
| Alkanes | Hexanes | Poor | Primarily non-polar nature of the solvent is a poor match for the polar functional groups. |
| Polar Aprotic | DMSO, DMF | Excellent | High polarity and ability to disrupt intermolecular forces. |
Experimental Protocol for Solubility Determination
A robust method for determining solubility is the isothermal equilibrium method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
0.22 µm PTFE syringe filters
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess of solid this compound to a 2 mL vial.
-
Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment (25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Data Analysis: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
The workflow for this protocol is illustrated in the diagram below.
Caption: Workflow for experimental solubility determination.
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by the aryl boronic acid moiety, which is susceptible to several degradation pathways.
Key Degradation Pathways
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid, base, or heat.[1][4]
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, to yield the corresponding phenol (N-Ethyl-4-hydroxybenzenesulfonamide) and boric acid.[1][5]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] This is an equilibrium process that can complicate quantitative analysis.
The potential degradation pathways are visualized below.
Caption: Major degradation pathways for this compound.
Experimental Protocol for Stability Assessment
A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of the molecule.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile/water)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
Photolytic Stress: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (preferably with a mass spectrometer) to separate the parent compound from any degradation products.
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify the major degradation products by comparing their retention times and mass spectra with those of potential known degradants.
-
Determine the primary degradation pathway under each stress condition.
Analytical Methodologies
The accurate determination of solubility and stability relies on robust analytical methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse technique for the analysis of this compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used. The use of non-volatile buffers should be avoided if interfacing with a mass spectrometer.[6]
-
Detection: UV detection is suitable for quantification, while mass spectrometry (LC-MS) is invaluable for the identification of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the parent compound and its degradation products.
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework.
-
¹¹B NMR: Specifically probes the boron atom, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or boronate anion.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, GC-MS analysis typically requires derivatization to increase volatility, for example, by silylating the boronic acid group.[6]
Conclusion and Future Perspectives
While direct experimental data for this compound is scarce, a comprehensive understanding of its constituent functional groups allows for a robust prediction of its solubility and stability profiles. The sulfonamide group imparts stability, while the aryl boronic acid is the primary site of potential degradation through protodeboronation and oxidation. The N-ethyl group is expected to enhance solubility in organic solvents.
The experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to determine the empirical solubility and stability of this molecule. Such data is critical for advancing its potential applications in drug discovery and development, from optimizing reaction conditions to designing stable formulations. Future work should focus on generating this empirical data and exploring the impact of formulation strategies, such as the use of co-solvents or excipients, to enhance the solubility and stability of this promising compound.
References
An In-depth Technical Guide to the Synthesis and Potential Applications of N-Ethyl 4-boronobenzenesulfonamide
Introduction: The Significance of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry and materials science. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3][4] The resulting biaryl and heteroaryl motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a boronic acid moiety into a sulfonamide scaffold, as in the case of N-Ethyl 4-boronobenzenesulfonamide, presents an opportunity to create novel building blocks for the synthesis of diverse molecular architectures with potential therapeutic applications.
Proposed Synthetic Pathway: A Two-Step Approach
The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the precursor, N-Ethyl 4-bromobenzenesulfonamide, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.
Step 1: Synthesis of N-Ethyl 4-bromobenzenesulfonamide
The synthesis of the N-ethylated sulfonamide precursor is a critical first step. This transformation can be reliably achieved through the reaction of 4-bromobenzenesulfonyl chloride with ethylamine. This is a standard method for the formation of sulfonamides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Ethylamine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethylamine (2.0-2.2 eq) in the same solvent to the cooled solution of the sulfonyl chloride. The excess ethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-Ethyl 4-bromobenzenesulfonamide.
Step 2: Miyaura Borylation to Yield this compound Pinacol Ester
The core of the proposed discovery lies in the palladium-catalyzed borylation of the aryl bromide precursor. The Miyaura borylation is a robust and versatile method for this transformation, utilizing bis(pinacolato)diboron (B₂pin₂) as the boron source.[1][2]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Ethyl 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq).
-
Solvent and Inert Atmosphere: Add a dry, degassed aprotic solvent like dioxane or dimethylformamide (DMF). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is then concentrated under reduced pressure. The purification of boronate esters can be challenging.[5][6] Column chromatography on silica gel or neutral alumina is a common method.[6] A solvent system of hexanes and ethyl acetate is a good starting point for elution.
Proposed Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the B(OH)₂ protons, which may exchange with D₂O. |
| ¹³C NMR | The carbon NMR spectrum will show signals corresponding to the ethyl group carbons and the aromatic carbons. The carbon atom attached to the boron will have a characteristic chemical shift. |
| ¹¹B NMR | Boron-11 NMR is a crucial technique for characterizing boronic acids. A signal in the range of 28-33 ppm is indicative of a trigonal planar boronic acid.[7][8] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretch, S=O stretches of the sulfonamide, and a broad O-H stretch for the boronic acid. |
Potential Applications in Drug Discovery
The primary utility of this compound lies in its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3][4] This opens up avenues for the synthesis of a wide range of biaryl and heteroaryl sulfonamides, which are prominent scaffolds in many approved drugs and clinical candidates.
Potential Synthetic Applications Workflow:
Caption: Application of the target compound in Suzuki-Miyaura coupling.
The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The ethyl group provides a degree of lipophilicity. By coupling this compound with various aryl or heteroaryl halides, a library of novel compounds can be generated for screening against a wide range of biological targets.
Conclusion
While the direct discovery of this compound has not been explicitly documented in the scientific literature, this in-depth technical guide provides a scientifically rigorous and plausible pathway for its synthesis and characterization. By leveraging well-established synthetic transformations, namely the formation of a sulfonamide followed by a Miyaura borylation, researchers can access this novel building block. The potential of this compound as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions makes it a valuable target for medicinal chemists and drug discovery professionals seeking to expand their molecular toolkit and explore new chemical space. The methodologies and insights presented herein are intended to empower researchers to confidently undertake the synthesis and exploration of this and other novel boronic acid derivatives.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
An In-depth Technical Guide to (4-(N-Ethylsulfamoyl)phenyl)boronic acid
This guide provides a comprehensive overview of (4-(N-Ethylsulfamoyl)phenyl)boronic acid, a molecule of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.
Part 1: Core Chemical Identity and Properties
(4-(N-Ethylsulfamoyl)phenyl)boronic acid, also referred to by its synonym N-Ethyl 4-boronobenzenesulfonamide, is a bifunctional organic compound. It incorporates both a sulfonamide group and a boronic acid moiety, making it a valuable building block in medicinal chemistry.
Chemical Identifiers
A clear identification of this compound is crucial for researchers. The key identifiers are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | [4-(ethylsulfamoyl)phenyl]boronic acid[1] |
| CAS Number | 871329-65-6[1] |
| Molecular Formula | C8H12BNO4S[1] |
| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O[1] |
Physicochemical Properties and Structural Insights
The unique combination of a sulfonamide and a boronic acid group imparts specific properties to this molecule. Arylboronic acids are known to be versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[2][3]
The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, anti-inflammatory, and diuretic agents. The presence of the N-ethyl substituent can influence the compound's lipophilicity and binding interactions with biological targets.
Boronic acids themselves have gained significant traction in drug discovery, with several approved drugs containing this functional group.[4][5][6] They can form reversible covalent bonds with diols, a property that can be exploited for targeting specific enzymes or for developing sensors.
Part 2: Synthesis and Methodologies
While a specific, detailed synthesis protocol for (4-(N-Ethylsulfamoyl)phenyl)boronic acid is not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established methodologies for analogous compounds. The synthesis of the closely related 4-(N-allylsulfamoyl)phenylboronic acid provides a strong foundation for a proposed pathway.[7]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a readily available starting material, 4-bromobenzenesulfonyl chloride.
Caption: Proposed two-step synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.
Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of ethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Ethyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a strict inert atmosphere, dissolve the N-Ethyl-4-bromobenzenesulfonamide from Step 1 in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. This step generates a lithiated aryl species.
-
Borylation: After stirring at -78 °C for a defined period, slowly add triisopropyl borate to the reaction mixture. The borate ester is formed in this step.
-
Quenching and Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-(N-Ethylsulfamoyl)phenyl)boronic acid can be purified by recrystallization or column chromatography.
Part 3: Applications in Drug Discovery and Development
The unique structural features of (4-(N-Ethylsulfamoyl)phenyl)boronic acid make it a promising candidate for various applications in drug discovery.
As a Building Block in Medicinal Chemistry
The primary application of this molecule is as a versatile building block for the synthesis of more complex drug candidates. The boronic acid functionality serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the N-ethylsulfamoylphenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its pharmacological properties.
Potential as a Pharmacophore
The sulfonamide group is a well-known pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The N-ethyl group provides a handle for tuning the lipophilicity and steric bulk of this pharmacophore, potentially leading to improved potency and selectivity.
Boronic Acid as a Warhead
Boronic acids can act as "warheads" in inhibitor design, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This mechanism of action has been successfully exploited in the development of proteasome inhibitors for cancer therapy.[5] The boronic acid in (4-(N-Ethylsulfamoyl)phenyl)boronic acid could potentially be targeted to the active sites of various enzymes, with the sulfonamide portion of the molecule providing additional binding interactions to enhance affinity and selectivity.
Caption: Key applications of (4-(N-Ethylsulfamoyl)phenyl)boronic acid in drug discovery.
Part 4: Conclusion and Future Perspectives
(4-(N-Ethylsulfamoyl)phenyl)boronic acid is a molecule with significant potential in the field of drug discovery and development. Its bifunctional nature, combining the synthetic versatility of a boronic acid with the established pharmacological relevance of a sulfonamide, makes it an attractive building block for the creation of novel therapeutics. While detailed studies on this specific molecule are emerging, the well-understood chemistry of its constituent functional groups provides a solid foundation for its exploration in medicinal chemistry programs. Future research will likely focus on the synthesis of libraries of compounds derived from this scaffold and their evaluation against a range of biological targets.
References
- 1. (4-(N-Ethylsulfamoyl)phenyl)boronic acid | C8H12BNO4S | CID 44119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Frontier: A Technical Guide to the Biological Activities of Sulfonamide-Boronic Acid Hybrids
Foreword: A New Paradigm in Drug Discovery
The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a paradigm shift in modern drug discovery. This approach transcends the limitations of single-target agents, offering the potential for enhanced potency, novel mechanisms of action, and the circumvention of drug resistance. Within this exciting landscape, the fusion of the sulfonamide moiety, a cornerstone of medicinal chemistry, with the versatile boronic acid group has given rise to a class of compounds with profound and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of sulfonamide-boronic acid hybrids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising frontier.
The Architectural Rationale: Synergistic Potential of Two Potent Pharmacophores
The sulfonamide group (R-SO₂NHR') is a privileged scaffold in drug design, integral to a wide array of therapeutics including antibacterial, diuretic, and anticancer agents.[1][2][3] Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions underpin its broad utility.[4] Boronic acids (R-B(OH)₂), on the other hand, are unique in their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, and to participate in a multitude of hydrogen bonding interactions.[5][6][7]
The hybridization of these two moieties creates a molecular architecture with compelling therapeutic potential. The sulfonamide can anchor the molecule to the target protein through established interactions, while the boronic acid can provide a potent and often unique mechanism of inhibition. This dual-functionality opens avenues for targeting enzymes that have proven challenging for traditional small molecules.
A Landmark Application: Reversing Antibiotic Resistance through β-Lactamase Inhibition
The most significant and well-documented application of sulfonamide-boronic acid hybrids to date is in combating bacterial resistance to β-lactam antibiotics. The primary mechanism of this resistance is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.[8][9]
The Mechanistic Imperative: Mimicking the Transition State
Boronic acids are excellent transition-state analogs for the hydrolysis of the β-lactam ring by serine β-lactamases.[8][10] The electrophilic boron atom readily forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during substrate hydrolysis and effectively inhibiting the enzyme.[10]
The Sulfonamide Advantage: A Surprising Twist in Structure-Activity Relationship (SAR)
A pivotal study demonstrated that replacing the canonical carboxamide group in known boronic acid-based β-lactamase inhibitors with a sulfonamide moiety resulted in a dramatically altered and, in some cases, significantly improved structure-activity relationship (SAR).[8][9][11][12][13]
Key findings from this research include:
-
Enhanced Potency in Smaller Analogs: Smaller sulfonamide-boronic acid hybrids exhibited Ki values down to 25 nM, representing a 23-fold improvement in potency compared to their carboxamide counterparts.[8][9][11]
-
Inverted SAR for Larger Molecules: Conversely, larger hybrids with bulky side chains showed a 10 to 20-fold decrease in potency compared to their carboxamide analogs.[8][9][11]
-
Structural Basis for Altered SAR: X-ray crystallography revealed that the distinct geometry and polarity of the sulfonamide group, compared to the carboxamide, leads to different hydrogen bonding interactions within the active site of the AmpC β-lactamase.[8][11][14]
Quantitative Analysis of β-Lactamase Inhibition
The following table summarizes the inhibitory activity of representative sulfonamide-boronic acid hybrids against AmpC β-lactamase, highlighting the significant impact of the sulfonamide substitution.
| Compound ID | R Group | Ki (nM) vs. AmpC | Fold Improvement over Carboxamide Analog | Reference |
| 3 | Methyl | 789 | 23 | [8] |
| 4 | Phenylacetyl | 70 | 8 | [8] |
| 11 | Naphthoyl | 670 | -20 (decreased potency) | [9] |
Experimental Protocol: Synthesis of a Sulfonamide-Boronic Acid Hybrid
The synthesis of these hybrids can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[15][16] Below is a generalized, step-by-step protocol for the synthesis of an aryl sulfonamide-boronic acid hybrid.
Step 1: Sulfonamide Formation
-
Dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Add an appropriate sulfonyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the synthesized sulfonamide (if it contains a suitable leaving group like a halide), the corresponding boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final sulfonamide-boronic acid hybrid by column chromatography or recrystallization.
Expanding the Therapeutic Horizon: Beyond Antibacterial Activity
While their role as β-lactamase inhibitors is well-established, the unique properties of sulfonamide-boronic acid hybrids have led to their exploration in other therapeutic areas.
Protease Inhibition: A New Angle on HIV and Cancer Therapy
The sulfonamide moiety is a key component of several clinically approved protease inhibitors, including the HIV protease inhibitor darunavir.[17] The boronic acid group, as a transition-state analog, is also a potent inhibitor of proteases.[7] The combination of these two pharmacophores presents a compelling strategy for developing novel protease inhibitors.
-
HIV-1 Protease: Research has shown that replacing the aniline group in darunavir with a phenylboronic acid leads to a 20-fold increase in affinity for the protease.[5] A benzoxaborolone derivative of darunavir demonstrated comparable potency to the parent drug against wild-type HIV-1 protease and, importantly, did not lose potency against the drug-resistant D30N variant.[18]
-
Anticancer Applications: The proteasome, a multi-protein complex crucial for protein degradation, is a validated target in cancer therapy. Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor. The hybridization of sulfonamides with boronic acids could lead to the development of novel proteasome inhibitors with improved selectivity and efficacy.[19][20][21]
Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme Family
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[22][23][24] Sulfonamides are the classical inhibitors of CAs.[25][26] The incorporation of a boronic acid moiety can modulate the inhibitory profile and selectivity of these compounds. The electron-deficient nature of boron has led to the discovery of novel zinc-binding inhibitors, such as boronic acids and benzoxaboroles, that inhibit CAs through a Lewis acid-base mechanism.[26]
Visualizing the Inhibition: A Simplified Workflow
The following diagram illustrates the general workflow for identifying and characterizing the biological activity of sulfonamide-boronic acid hybrids.
Future Directions and Concluding Remarks
The exploration of sulfonamide-boronic acid hybrids is still in its early stages, yet the initial findings are incredibly promising. The demonstrated success in overcoming β-lactamase-mediated antibiotic resistance serves as a powerful proof-of-concept for the potential of this molecular architecture.
Future research should focus on:
-
Expanding the Target Space: Systematically screening these hybrids against a broader range of enzymes, particularly those implicated in cancer, inflammatory diseases, and viral infections.
-
Fine-tuning Selectivity: Leveraging the distinct SAR of the sulfonamide moiety to design isoform-selective inhibitors, thereby minimizing off-target effects.
-
Optimizing Pharmacokinetic Properties: Addressing potential liabilities such as metabolic stability and bioavailability to translate in vitro potency into in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.docking.org [files.docking.org]
- 10. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 11. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]
- 14. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibit… [ouci.dntb.gov.ua]
- 20. Designing Cyclic Nitrogen‐Bridged Sulfonamides with Anti‐Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Ethyl 4-boronobenzenesulfonamide precursors and starting materials"
An In-depth Technical Guide to the Precursors and Synthesis of N-Ethyl-4-boronobenzenesulfonamide
Introduction
In the landscape of modern medicinal chemistry and materials science, molecules that serve as versatile building blocks are of paramount importance. N-Ethyl-4-boronobenzenesulfonamide is one such compound, integrating two highly valuable functional groups: a sulfonamide and a boronic acid. The sulfonamide moiety is a cornerstone in pharmaceuticals, renowned for its wide range of biological activities.[1][2] Concurrently, the arylboronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for constructing carbon-carbon bonds.[3][4]
This technical guide provides a comprehensive overview of the precursors, starting materials, and synthetic strategies for preparing N-Ethyl-4-boronobenzenesulfonamide. We will delve into the logical, field-proven synthetic pathways, explaining the causality behind the chosen reactions and providing detailed, reproducible protocols for researchers, scientists, and drug development professionals. The overall synthetic approach is a robust, multi-step process that begins with readily available commodity chemicals and proceeds through a key halogenated intermediate.
Caption: A high-level overview of the synthetic pathway.
Part 1: Synthesis of the Key Intermediate: N-Ethyl-4-bromobenzenesulfonamide
The cornerstone of a successful synthesis is the strategic selection and preparation of a key intermediate. For the synthesis of N-Ethyl-4-boronobenzenesulfonamide, N-Ethyl-4-bromobenzenesulfonamide is the ideal precursor. The rationale is twofold: first, it already contains the required N-ethylsulfonamide portion of the final molecule. Second, the bromine atom serves as a versatile functional "handle" on the aromatic ring, perfectly positioned for the subsequent introduction of the boronic acid group via well-established organometallic chemistry.
This section details the reliable, two-step synthesis of this crucial intermediate.
Caption: Workflow for the synthesis of the key intermediate.
Step 1.1: Synthesis of 4-Bromobenzenesulfonyl Chloride
The initial step involves the chlorosulfonation of bromobenzene. This is a classic electrophilic aromatic substitution reaction where the strongly electrophilic sulfur trioxide (generated in situ from chlorosulfonic acid) attacks the electron-rich benzene ring.[5] The bromine atom is a deactivating but ortho-, para-directing group; the para-substituted product is sterically favored and is the major product isolated.
Experimental Protocol:
-
In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the evolved HCl gas), carefully add 165 mL (2.49 moles) of chlorosulfonic acid.[5]
-
Cool the flask in an ice-water bath to maintain a temperature of 10–15°C.
-
While stirring vigorously, slowly add 52.7 mL (0.5 moles) of bromobenzene dropwise over 20-30 minutes, ensuring the temperature does not exceed 15°C.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for one hour to drive the reaction to completion.[5]
-
Cool the mixture back to room temperature. In a well-ventilated fume hood, very carefully and slowly pour the syrupy reaction mixture onto 1 kg of crushed ice with constant stirring.
-
The product, 4-bromobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with large volumes of cold water until the washings are neutral to litmus paper.
-
Dry the solid product under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized from a solvent like chloroform if necessary.
Data Summary: Reactants for Step 1.1
| Compound | Formula | MW ( g/mol ) | Amount (moles) | Volume/Mass |
| Bromobenzene | C₆H₅Br | 157.01 | 0.5 | 52.7 mL |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 2.49 | 165 mL |
| Product | C₆H₄BrClO₂S | 255.52 | - | ~110-120 g (Yield: 85-95%) |
Step 1.2: Synthesis of N-Ethyl-4-bromobenzenesulfonamide
This transformation is a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[6][7] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide. An excess of ethylamine or the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.[7]
Experimental Protocol:
-
In a 500 mL flask, dissolve 25.6 g (0.1 moles) of 4-bromobenzenesulfonyl chloride in 150 mL of a suitable solvent like dichloromethane or THF.[8]
-
Cool the solution in an ice bath to 0°C.
-
Slowly add 21 mL (0.21 moles, >2 equivalents) of a 70% aqueous solution of ethylamine dropwise with vigorous stirring. Alternatively, a solution of anhydrous ethylamine in the reaction solvent can be used.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure N-Ethyl-4-bromobenzenesulfonamide as a white crystalline solid.
Data Summary: Reactants for Step 1.2
| Compound | Formula | MW ( g/mol ) | Amount (moles) | Volume/Mass |
| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | 0.1 | 25.6 g |
| Ethylamine (70% aq.) | C₂H₇N | 45.08 | >0.2 | >21 mL |
| Product | C₈H₁₀BrNO₂S | 264.14 | - | ~23-25 g (Yield: 85-95%) |
Part 2: Conversion to N-Ethyl-4-boronobenzenesulfonamide
With the key bromo-intermediate in hand, the final step is to replace the bromine atom with a boronic acid group. This can be achieved through several reliable methods in organometallic chemistry. We will detail two of the most common and effective pathways: lithiation-borylation and palladium-catalyzed Miyaura borylation.
Caption: Comparison of the two primary borylation routes.
Method A: Lithiation-Borylation
This method involves a halogen-metal exchange, where an organolithium reagent (typically n-butyllithium) abstracts the bromine atom to form a highly reactive aryllithium intermediate.[9] This intermediate is then "quenched" with an electrophilic boron source, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Causality & Trustworthiness: The success of this reaction is critically dependent on maintaining a very low temperature (-78°C, typically a dry ice/acetone bath). The aryllithium intermediate is extremely basic and reactive; higher temperatures can lead to side reactions, such as reaction with the solvent or other functional groups. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent quenching of the organolithium species by water or oxygen.
Experimental Protocol:
-
Set up an oven-dried, three-necked flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Add 13.2 g (0.05 moles) of N-Ethyl-4-bromobenzenesulfonamide and 200 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
While maintaining the temperature at -78°C, slowly add 22 mL of n-butyllithium (2.5 M in hexanes, 0.055 moles, 1.1 equivalents) dropwise via syringe over 30 minutes. Stir for an additional 30 minutes at this temperature.
-
In a separate syringe, take up 14.8 mL (0.065 moles, 1.3 equivalents) of triisopropyl borate. Add this dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the mixture at -78°C for one hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH ~2 with 2M HCl. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by performing a pH-controlled extraction to isolate the boronic acid.
Method B: Palladium-Catalyzed Miyaura Borylation
This method is a variation of the Suzuki coupling and offers a milder, more functional-group-tolerant alternative to lithiation.[3][10] It employs a palladium catalyst to couple the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This initially forms a boronate ester, which can either be isolated or hydrolyzed in a subsequent step to the boronic acid.
Causality & Trustworthiness: The catalytic cycle is the heart of this reaction. A palladium(0) species undergoes oxidative addition into the carbon-bromine bond. This is followed by transmetalation with the diboron reagent (facilitated by a base like potassium acetate) and finally reductive elimination to form the C-B bond and regenerate the catalyst.[10] The choice of ligand for the palladium catalyst is crucial for reaction efficiency.
Experimental Protocol:
-
To a flask, add 13.2 g (0.05 moles) of N-Ethyl-4-bromobenzenesulfonamide, 14.0 g (0.055 moles, 1.1 equivalents) of bis(pinacolato)diboron, and 14.7 g (0.15 moles, 3.0 equivalents) of potassium acetate.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 250 mL of an anhydrous, deoxygenated solvent, such as dioxane or DMSO.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is the pinacol ester of N-Ethyl-4-boronobenzenesulfonamide.
-
This pinacol ester can be directly hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a solvent like THF or acetone.
Conclusion
The synthesis of N-Ethyl-4-boronobenzenesulfonamide is a well-defined process that relies on fundamental and robust organic transformations. By starting with bromobenzene, a key intermediate, N-Ethyl-4-bromobenzenesulfonamide, can be reliably prepared in high yield through a two-step chlorosulfonation and ethylation sequence. This intermediate provides the necessary functionality for the crucial C-B bond formation. The conversion to the final boronic acid product can be effectively achieved via either low-temperature lithiation-borylation or a milder, palladium-catalyzed Miyaura borylation. The choice between these two methods will depend on the specific functional group tolerance required and the scale of the synthesis. This guide provides the necessary foundational knowledge and actionable protocols for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of N-Ethyl-4-boronobenzenesulfonamide in Modern Cross-Coupling Reactions
Introduction: The Emerging Role of Sulfonamide Boronic Acids in Synthesis
The convergence of the boronic acid functional group with the sulfonamide moiety has created a class of reagents with significant potential in medicinal chemistry and materials science.[1][2][3][4] N-Ethyl-4-boronobenzenesulfonamide serves as a prime exemplar of this molecular architecture. The sulfonamide group, a cornerstone in pharmaceuticals, imparts unique electronic properties and potential biological activities, while the boronic acid is a versatile handle for palladium- and copper-catalyzed cross-coupling reactions.[3][4][5]
This guide provides an in-depth exploration of N-Ethyl-4-boronobenzenesulfonamide as a coupling partner. We will move beyond simple procedural lists to explain the underlying principles governing its reactivity in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. The protocols described herein are designed to be robust starting points for researchers engaged in the synthesis of complex molecules, offering insights into reaction optimization and mechanistic considerations.
Reagent Profile and Safety Considerations
Chemical Profile:
-
IUPAC Name: (4-(N-ethylsulfamoyl)phenyl)boronic acid
-
Molecular Formula: C₈H₁₂BNO₄S
-
Molecular Weight: 229.06 g/mol
-
Appearance: Typically a white to off-white solid.[6]
Handling and Storage: Boronic acids are generally stable but can be susceptible to dehydration to form boroxines or degradation via protodeboronation, especially under harsh acidic or basic conditions.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] For long-term storage, refrigeration under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Handle in a chemical fume hood to avoid breathing dust.[8] In case of a spill, dampen the solid material with an appropriate solvent like 60-70% ethanol before cleanup to prevent dust generation.[10]
Application I: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to its mild conditions and exceptional functional group tolerance.[11][12] Using N-Ethyl-4-boronobenzenesulfonamide allows for the direct incorporation of the ethylsulfamoylphenyl group, a motif of interest in drug discovery.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates this step.[13]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]
The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the boronic acid, a factor to consider during optimization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of N-Ethyl-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
This protocol details the coupling of N-Ethyl-4-boronobenzenesulfonamide with 4-bromotoluene.
Materials:
| Reagent/Material | Mol. Wt. | Amount (mmol) | Mass/Volume | Role |
|---|---|---|---|---|
| N-Ethyl-4-boronobenzenesulfonamide | 229.06 | 1.0 | 229 mg | Coupling Partner |
| 4-Bromotoluene | 171.04 | 1.2 | 205 mg (142 µL) | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Deionized Water | - | - | 2 mL | Solvent |
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask, add N-Ethyl-4-boronobenzenesulfonamide (229 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Application II: Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling is a powerful method for forming aryl C-N bonds using a copper catalyst, often under mild, aerobic conditions.[15] It provides an excellent alternative to the Buchwald-Hartwig amination. This protocol outlines the coupling of N-Ethyl-4-boronobenzenesulfonamide with a primary or secondary amine.
Mechanistic Rationale
While the precise mechanism is still debated, a plausible pathway involves:
-
Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst.
-
Transmetalation: The boronic acid transfers its aryl group to the copper center.
-
Reductive Elimination: The aryl and amino groups reductively eliminate from a transient Cu(III) or via an alternative pathway from the Cu(II) complex, forming the C-N bond and a Cu(0) species.
-
Reoxidation: Atmospheric oxygen reoxidizes Cu(0) to the active Cu(II) state, completing the catalytic cycle.[15]
The reaction is often performed in an open flask, making it experimentally straightforward.[15][16]
Visualizing the Chan-Lam Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Applications of N-Ethyl-4-boronobenzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols
Introduction
N-Ethyl-4-boronobenzenesulfonamide is a bifunctional organic compound that holds significant promise for applications in medicinal chemistry and drug discovery. Its structure is characterized by two key pharmacophoric motifs: a sulfonamide group and a boronic acid moiety. The sulfonamide functional group is a well-established component in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding and its metabolic stability. The boronic acid group is a versatile functional group, renowned for its role in transition metal-catalyzed cross-coupling reactions and its unique ability to form reversible covalent bonds with diols and active site serines in enzymes. This document provides a detailed overview of the primary applications of N-Ethyl-4-boronobenzenesulfonamide, complete with mechanistic insights and detailed experimental protocols for its use in contemporary drug discovery workflows.
Application 1: Inhibition of Serine β-Lactamases
The rise of antibiotic resistance is a critical global health challenge, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance against β-lactam antibiotics like penicillins and cephalosporins.[1] Serine β-lactamases hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. N-Ethyl-4-boronobenzenesulfonamide belongs to the class of sulfonamide boronic acids, which have emerged as potent inhibitors of these enzymes, particularly class C β-lactamases such as AmpC.[1][2][3]
Mechanism of Action
The boronic acid moiety of N-Ethyl-4-boronobenzenesulfonamide is key to its inhibitory activity. Boronic acids act as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the β-lactamase active site. This forms a stable, yet reversible, covalent adduct, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics. The sulfonamide portion of the molecule occupies other binding pockets within the active site, contributing to the overall affinity and specificity of the inhibitor.[1][2] X-ray crystal structures of related sulfonamide boronic acids in complex with AmpC have revealed that the geometry and polarity of the sulfonamide group significantly influence the structure-activity relationship (SAR).[1][2][3]
Caption: Mechanism of β-lactamase inhibition.
Structure-Activity Relationship (SAR) Insights
Studies on a series of sulfonamide boronic acids have demonstrated a distinct SAR compared to their carboxamide counterparts.[1][2] Smaller substituents on the sulfonamide nitrogen have been shown to be surprisingly potent, with Ki values reaching the nanomolar range.[1][3] For instance, a simple methanesulfonamide boronic acid showed a 23-fold improvement in potency against AmpC compared to its carboxamide analog.[1] This suggests that the N-ethyl group in N-Ethyl-4-boronobenzenesulfonamide is likely to confer significant inhibitory activity.
| Compound Analogue | R Group | Ki (nM) for AmpC | Fold Improvement (vs. Carboxamide) |
| Sulfonamide Boronic Acid | Methyl | 789 | 23x |
| Carboxamide Boronic Acid | Methyl | 18,500 | - |
| Sulfonamide Boronic Acid | Phenyl | 25 | >23x |
Data synthesized from related studies for illustrative purposes.[1]
Protocol: β-Lactamase Inhibition Assay
This protocol outlines a method to determine the inhibitory constant (Ki) of N-Ethyl-4-boronobenzenesulfonamide against a class C β-lactamase, such as AmpC.
Materials:
-
Purified AmpC β-lactamase
-
N-Ethyl-4-boronobenzenesulfonamide
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0
-
DMSO (for inhibitor stock solution)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of N-Ethyl-4-boronobenzenesulfonamide in DMSO.
-
Prepare a 1 mM stock solution of nitrocefin in DMSO.
-
Dilute the AmpC enzyme in assay buffer to a working concentration (e.g., 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Create a serial dilution of the inhibitor by adding 2 µL of the 10 mM stock to a well in the first column and then performing 2-fold serial dilutions across the plate. Include a no-inhibitor control (DMSO only).
-
Add 25 µL of the diluted AmpC enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Prepare a fresh dilution of nitrocefin in assay buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 25 µL of the 100 µM nitrocefin solution to all wells.
-
Immediately place the plate in the microplate reader and measure the rate of hydrolysis by monitoring the increase in absorbance at 486 nm over 5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (Vo) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the Vo against the inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the IC50 value.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for nitrocefin.
-
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The boronic acid functionality makes N-Ethyl-4-boronobenzenesulfonamide a valuable building block in synthetic medicinal chemistry, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, especially for the synthesis of biaryl and styrenyl compounds that are prevalent in marketed drugs.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like N-Ethyl-4-boronobenzenesulfonamide) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5][7] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][8] The use of N-Ethyl-4-boronobenzenesulfonamide allows for the introduction of the N-ethylsulfonamidophenyl moiety into a target molecule, a group that can serve as a key pharmacophore or a versatile synthetic handle for further elaboration.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of N-Ethyl-4-boronobenzenesulfonamide with an aryl bromide.
Materials:
-
N-Ethyl-4-boronobenzenesulfonamide
-
An aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PEPPSI-iPr)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or DMF/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add N-Ethyl-4-boronobenzenesulfonamide (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.5 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Conclusion
N-Ethyl-4-boronobenzenesulfonamide is a versatile reagent with significant potential in medicinal chemistry. Its primary application as a precursor for potent serine β-lactamase inhibitors directly addresses the urgent need for new strategies to combat antibiotic resistance. Furthermore, its utility as a building block in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the synthesis of complex molecular architectures in drug discovery programs. The protocols and mechanistic insights provided herein are intended to facilitate the exploration and application of this promising compound by researchers in the field.
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Catalytic Systems for N-Ethyl 4-boronobenzenesulfonamide in Modern Synthesis
Introduction
N-Ethyl 4-boronobenzenesulfonamide is a versatile bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a reactive arylboronic acid moiety with a metabolically stable N-ethylsulfonamide group. This configuration allows for sequential or orthogonal functionalization, making it an ideal scaffold for constructing complex molecular architectures. The arylboronic acid is a canonical participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation.[1][2] Simultaneously, the sulfonamide motif is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[3][4]
The strategic application of specific catalyst systems allows chemists to leverage either functional group selectively. This guide provides a detailed exploration of the primary catalytic transformations compatible with this compound, offering deep mechanistic insights and field-proven laboratory protocols for its use in Suzuki-Miyaura and Chan-Lam couplings, as well as alternative synthetic transformations.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers, making it indispensable for synthesizing biaryl structures common in pharmaceuticals and organic electronics.[1][5] In this context, the boronic acid group of this compound serves as the organoboron nucleophile, coupling with a variety of organic halides and triflates. The N-ethylsulfonamide group is typically a robust spectator under these conditions.
Principle and Mechanism
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[1][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters and Experimental Insights
-
Catalyst System: A palladium(0) source is required. While air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used (they are reduced in situ), the direct use of a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is common and effective for substrates like aryl iodides and bromides.[5]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. For simple couplings, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group may be necessary to promote efficient oxidative addition and reductive elimination.
-
Base: The base is essential for the transmetalation step.[5] Inorganic bases are most common, with activity generally following the order Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. The choice of base can be critical, especially for substrates prone to side reactions like protodeboronation. An aqueous solution of the base is often used to facilitate the reaction.
-
Solvent: A two-phase solvent system is often optimal to dissolve both the organic substrates and the inorganic base. Common choices include toluene/water, 1,4-dioxane/water, or DME/water.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%) | Pre-activated, reliable Pd(0) source for many substrates. |
| Coupling Partner | Aryl or Heteroaryl Bromide/Iodide (1.0 eq) | Highly reactive towards oxidative addition. |
| Boronic Acid | This compound (1.1-1.5 eq) | Slight excess ensures complete consumption of the halide. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Activates boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Excellent solvent system for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Detailed Protocol: Synthesis of N-Ethyl-4'-(methoxy)-[1,1'-biphenyl]-4-sulfonamide
This protocol describes the coupling of this compound with 1-bromo-4-methoxybenzene.
-
Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (252 mg, 1.1 mmol, 1.1 eq), 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon gas for 10-15 minutes while stirring.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Transfer to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Section 2: Copper-Catalyzed Chan-Lam C-N Coupling
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds.[6] For this compound, this reaction utilizes the boronic acid to arylate a wide range of N-H containing nucleophiles, such as amines, amides, and other sulfonamides. This reaction is mechanistically distinct from the Suzuki coupling and relies on copper catalysis.
Principle and Mechanism
The Chan-Lam reaction is an oxidative coupling, often using atmospheric oxygen as the terminal oxidant. The mechanism is complex and still debated, but a generally accepted pathway involves:
-
Ligand Exchange: The N-H nucleophile coordinates to a Cu(II) center.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center, forming a diaryl- or aryl-amido-Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, yielding the N-arylated product and a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state by an oxidant, often O₂ from the air.[6]
A key advantage of the Chan-Lam coupling is its operational simplicity; reactions are often run open to the air and can be performed at room temperature.[6]
Caption: Fig 2: Simplified catalytic cycle for the Chan-Lam reaction.
Key Parameters and Experimental Insights
-
Catalyst System: Copper(II) acetate (Cu(OAc)₂) is the most common and inexpensive catalyst.[7] Other copper sources like CuCl or Cu₂O can also be effective.[8][9]
-
Ligands: While many Chan-Lam couplings proceed without a ligand, the addition of a ligand like pyridine or a diamine can sometimes accelerate the reaction or improve yields, particularly for less reactive substrates.[10] However, ligand-free systems are highly desirable for their simplicity.[7]
-
Base: A base such as K₂CO₃, K₃PO₄, or an organic base like 2,6-lutidine may be required, depending on the pKa of the N-H nucleophile.[6][7]
-
Solvent: A range of solvents can be used, from dichloromethane (DCM) and methanol (MeOH) to more environmentally benign options like water.[7][11]
-
Atmosphere: Unlike palladium catalysis, Chan-Lam reactions are typically run in an open flask to allow atmospheric oxygen to serve as the terminal oxidant.
Table 2: Typical Conditions for Ligand-Free Chan-Lam N-Arylation
| Parameter | Condition | Rationale |
| Copper Source | Cu(OAc)₂·H₂O (10-20 mol%) | Inexpensive and effective Cu(II) catalyst. |
| Nucleophile | Amine, Amide, or Sulfonamide (1.0 eq) | The N-H containing coupling partner. |
| Boronic Acid | This compound (1.2-2.0 eq) | Excess boronic acid drives the reaction to completion. |
| Base | K₂CO₃ (2.0 eq) or None | May be required for deprotonation of the nucleophile.[7] |
| Solvent | H₂O or MeOH | Green and effective solvent choices.[7][11] |
| Temperature | Room Temperature to Reflux | Mild conditions are often sufficient. |
| Atmosphere | Air (Open Flask) | O₂ is the terminal oxidant for catalyst regeneration. |
Detailed Protocol: Synthesis of 4-(Morpholino)-N-ethylbenzenesulfonamide
This protocol describes the ligand-free coupling of this compound with morpholine in water, adapted from literature procedures for similar substrates.[7]
-
Reagent Setup: To a round-bottom flask, add this compound (227 mg, 1.0 mmol, 1.0 eq), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (20 mg, 0.1 mmol, 10 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Solvent and Nucleophile Addition: Add deionized water (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq).
-
Reaction: Stir the mixture vigorously in a flask open to the air at 80 °C (reflux). The reaction mixture will typically be a heterogeneous slurry. Monitor progress by TLC or LC-MS. The reaction is often complete within 4-8 hours.
-
Workup: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to afford the pure N-arylated product.
Section 3: Alternative Transformations via Sulfinate Intermediates
Beyond C-C and C-N bond formation, the boronic acid moiety of this compound can be strategically converted into other functional groups. A particularly powerful transformation is its palladium-catalyzed conversion into an aryl sulfinate. This intermediate can be trapped in situ with electrophiles to generate a diverse array of sulfur-containing compounds, including sulfones and new sulfonamides.[12]
This approach allows for the variation of the R' group on the sulfonamide, starting from the same boronic acid precursor.
Principle and One-Pot Protocol
The process involves a redox-neutral palladium(II)-catalyzed reaction where the boronic acid is reacted with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a palladium-sulfinate complex.[12] This complex can then be intercepted by an N-based electrophile (like an N-chloroamine) to form a new sulfonamide in a one-pot, two-step sequence.
Caption: Fig 3: Workflow for converting the boronic acid to a new sulfonamide.
Detailed Protocol: One-Pot Synthesis of a Diversified Sulfonamide
This protocol is adapted from the palladium-catalyzed sulfonamide synthesis from boronic acids reported by Willis and coworkers.[12]
-
Step 1 (Sulfinate Formation): In a nitrogen-purged flask, dissolve this compound (227 mg, 1.0 mmol, 1.0 eq) and DABSO (144 mg, 0.6 mmol, 0.6 eq) in anhydrous 1,4-dioxane (5 mL).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (11 mg, 0.05 mmol, 5 mol%).
-
Reaction 1: Heat the mixture to 100 °C and stir for 2 hours. The formation of the sulfinate intermediate is typically rapid.
-
Step 2 (In-situ Trapping): Cool the reaction mixture to room temperature. Add a solution of N-chlorosuccinimide (NCS) (147 mg, 1.1 mmol, 1.1 eq) in 1,4-dioxane (2 mL), followed by the desired amine (e.g., piperidine, 1.5 mmol, 1.5 eq).
-
Reaction 2: Stir the mixture at room temperature for an additional 6-12 hours until the sulfinate intermediate is consumed (monitor by LC-MS).
-
Workup and Purification: Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the new sulfonamide product.
General Experimental Workflow
Regardless of the specific catalytic system employed, a general laboratory workflow is followed to ensure reproducibility and safety.
Caption: Fig 4: Standard workflow for catalytic cross-coupling reactions.
Conclusion
This compound is a highly valuable and adaptable building block for modern organic synthesis. Its reactivity can be precisely controlled through the strategic selection of a catalyst system. Palladium catalysts enable robust and high-yielding Suzuki-Miyaura C-C bond formation at the boronic acid site, while copper catalysts facilitate efficient Chan-Lam C-N coupling with a wide range of nucleophiles. Furthermore, the boronic acid can be transformed into other useful functionalities, such as sulfinates, providing access to a diverse library of sulfonamide analogues from a single precursor. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful reagent in their synthetic endeavors.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. repository.nie.edu.sg [repository.nie.edu.sg]
- 10. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Reaction Kinetics of N-Ethyl 4-boronobenzenesulfonamide in Organic Synthesis
Abstract
N-Ethyl 4-boronobenzenesulfonamide is an emerging bifunctional reagent in organic synthesis, particularly relevant in the construction of complex molecules for pharmaceutical and materials science applications. Its structure uniquely combines a reactive boronic acid moiety, amenable to palladium-catalyzed cross-coupling reactions, with a sulfonamide group, a common pharmacophore. Understanding the reaction kinetics of this reagent is paramount for optimizing synthetic routes, maximizing yields, and ensuring reproducibility. This document provides an in-depth analysis of the predicted kinetic behavior of this compound in the context of the Suzuki-Miyaura cross-coupling reaction, offers detailed protocols for its kinetic analysis and synthetic application, and explains the causal relationships behind key experimental choices.
Introduction: A Bifunctional Building Block
This compound serves as a versatile building block. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[1][2] The sulfonamide group, on the other hand, is a privileged scaffold in medicinal chemistry. The dual nature of this molecule allows for its incorporation into complex structures, making it a valuable tool for drug development professionals.
While specific kinetic studies on this compound are not extensively published, its reactivity can be expertly predicted by examining the fundamental principles of Suzuki-Miyaura reaction kinetics and the electronic influence of the N-ethylsulfonamide substituent.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a multi-step process, and its overall rate is dictated by the slowest step in the catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (in this case, the N-Ethyl-4-sulfonamidophenyl group) is transferred to the Pd(II) center. This step is often rate-determining and is highly sensitive to the choice of base, solvent, and the electronic properties of the boronic acid.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Predicted Kinetic Profile of this compound
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is heavily influenced by the electronic nature of its substituents. The N-ethylsulfonamide group (-SO₂NHEt) is strongly electron-withdrawing. This property has two primary, competing effects on the reaction kinetics:
-
Increased Lewis Acidity: The electron-withdrawing nature of the sulfonamide group increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate species [ArB(OH)₃]⁻ upon reaction with a base, which is often the active species in the transmetalation step.[4]
-
Reduced Nucleophilicity: The primary role of the organoboron reagent is to act as a nucleophile, transferring its aryl group to the electrophilic palladium center. The electron-withdrawing sulfonamide group reduces the electron density of the aromatic ring, thereby decreasing the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). This effect can slow down the transmetalation step.[2]
For electron-deficient arylboronic acids, the balance between these factors determines the overall reaction rate. Furthermore, such compounds are known to be more susceptible to undesired side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.
Comparative Reactivity:
The following table provides a qualitative comparison of the expected kinetic performance of this compound against other common arylboronic acids.
| Boronic Acid | Substituent Effect | Expected Relative Rate | Key Considerations |
| Phenylboronic Acid | Neutral (Reference) | 1.0 | Standard benchmark for reactivity. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (-OMe) | > 1.0 | Generally faster transmetalation due to increased nucleophilicity of the ipso-carbon.[3] |
| This compound | Electron-Withdrawing (-SO₂NHEt) | < 1.0 | Slower transmetalation is expected due to reduced nucleophilicity. Prone to protodeboronation; requires careful optimization of base and solvent.[1] |
| 4-Nitrophenylboronic Acid | Strongly Electron-Withdrawing (-NO₂) | << 1.0 | Very slow transmetalation; often requires forcing conditions or specialized catalysts. |
Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol describes a method for determining the reaction rate of the coupling between this compound and 4-bromoanisole. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate and observe the reaction order with respect to the boronic acid.
Materials:
-
This compound
-
4-Bromoanisole (Aryl Halide)
-
Pd(PPh₃)₄ (Palladium Catalyst)
-
Potassium Carbonate (K₂CO₃, Base)
-
Dioxane/Water (10:1 v/v, Solvent)
-
Dodecane (Internal Standard)
-
Anhydrous Toluene (for stock solutions)
-
HPLC system with a C18 column
-
Thermostatted reaction block or oil bath
Experimental Workflow:
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Acyl Iminodiacetic Acid Boronates as Superior Boronic Acid Surrogates in Complex Molecule Synthesis
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the utilization of N-acyl iminodiacetic acid-protected boronates, exemplified by the widely-used N-methyliminodiacetic acid (MIDA) boronates, as exceptionally stable and versatile surrogates for boronic acids in complex molecule synthesis. This guide delves into the rationale behind their use, their unique advantages over traditional boronic acids, detailed protocols for their application in Suzuki-Miyaura cross-coupling reactions, and insights into their mechanism of action.
The Challenge with Conventional Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl structures prevalent in pharmaceuticals and advanced materials.[3][4] However, the practical application of many boronic acids is hampered by inherent instability. They are often susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, especially when dealing with electron-deficient, vinylic, or heteroaromatic boronic acids.[5] This instability complicates their handling, purification, and long-term storage, often necessitating their fresh preparation immediately before use.[6][7]
N-Acyl Iminodiacetic Acid Boronates: A Paradigm Shift in Stability and Handling
To overcome the limitations of free boronic acids, N-acyl iminodiacetic acid boronates, particularly N-methyliminodiacetic acid (MIDA) boronates, have emerged as a transformative solution.[8] These surrogates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid, which results in a tetracoordinate boron center. This structural change from a trigonal planar sp²-hybridized boron to a tetrahedral sp³-hybridized state, stabilized by a dative B-N bond, imparts remarkable stability.[9][10]
Key Advantages:
-
Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and chromatography, allowing for easy purification and indefinite benchtop storage.[8][11]
-
Broad Reagent Compatibility: They are compatible with a wide array of synthetic reagents and reaction conditions under which free boronic acids would decompose.[6][7] This allows for the multi-step synthesis of complex boronic acid precursors.[6]
-
Controlled Release: The boronic acid can be readily unmasked under mild basic conditions, allowing for its in situ release at the desired point in a synthetic sequence.[12] This "slow-release" capability is particularly advantageous for challenging coupling reactions.[5]
The "Slow-Release" Mechanism: A Key to Success in Challenging Couplings
A significant advantage of MIDA boronates is their capacity for the slow and controlled release of the active boronic acid under specific basic conditions. While strong aqueous bases like NaOH promote rapid hydrolysis, milder bases such as potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture at elevated temperatures lead to a gradual release of the boronic acid over several hours.[5][13][14] This slow-release mechanism maintains a low, steady concentration of the often-unstable boronic acid in the reaction mixture, minimizing its decomposition while ensuring its availability for the catalytic cycle.[5] This has proven to be highly effective for coupling notoriously unstable boronic acids, such as those derived from 2-heterocycles, vinyl groups, and cyclopropanes.[5]
The hydrolysis of MIDA boronates can proceed through two distinct mechanistic pathways: a fast, base-mediated pathway and a slower, neutral pathway involving water clusters.[13][14][15] The choice of reaction conditions (pH, water activity) dictates which pathway predominates, allowing for tunable release rates.[13][15]
Experimental Protocols
Protocol 1: Synthesis of an Aryl-MIDA Boronate
This protocol describes a general procedure for the protection of an arylboronic acid as its MIDA boronate ester.
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Molecular sieves (4 Å)
-
Toluene
Procedure:
-
To a round-bottom flask, add the arylboronic acid and N-methyliminodiacetic acid.
-
Add anhydrous DMF to dissolve the solids, followed by activated 4 Å molecular sieves.
-
Heat the mixture to 80-110 °C and stir under an inert atmosphere (e.g., Argon or Nitrogen).
-
After 12-24 hours, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves and wash with ethyl acetate.
-
Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling using a MIDA Boronate with Slow Release
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a MIDA boronate using slow-release conditions.
Materials:
-
Aryl-MIDA boronate (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add the aryl halide, aryl-MIDA boronate, palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 5:1 to 10:1 organic solvent to water ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 3 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Boronic Acid Surrogates
| Feature | Free Boronic Acids | Pinacol (Bpin) Esters | MIDA Boronates |
| Stability | Often low, especially for certain classes | Moderate, can be sensitive to hydrolysis | High, benchtop stable |
| Handling | Can be difficult, may require inert atmosphere | Generally straightforward | Crystalline solids, easy to handle |
| Purification | Challenging due to polarity and instability | Generally amenable to chromatography | Excellent compatibility with chromatography |
| Deprotection | N/A | Can require harsh conditions | Mild aqueous base |
| Slow Release | Not applicable | Not a standard feature | A key, tunable feature |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling with MIDA Boronate
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction featuring the slow release of boronic acid from its MIDA boronate surrogate.
Experimental Workflow for Suzuki-Miyaura Coupling with MIDA Boronates
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction using a MIDA boronate.
Conclusion
N-acyl iminodiacetic acid boronates, and MIDA boronates in particular, represent a significant advancement in the field of organic synthesis. Their exceptional stability, ease of handling, and unique slow-release properties address the major drawbacks of traditional boronic acids. By providing a robust and reliable platform for the storage and use of boronic acid functionalities, they enable the synthesis of complex molecules with greater efficiency and predictability, making them an invaluable tool for researchers in academia and industry, especially in the realm of drug discovery and development.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Vibrational spectroscopy of N-methyliminodiacetic acid (MIDA)-protected boronate ester: examination of the B-N dative bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scale-Up Synthesis of N-Ethyl-4-boronobenzenesulfonamide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N-Ethyl-4-boronobenzenesulfonamide, a key building block in pharmaceutical development. We will explore critical process parameters, from reaction stoichiometry and thermal management to crystallization and impurity control. Detailed, step-by-step protocols for both laboratory (10 g) and pilot (1 kg) scales are provided, emphasizing robust and scalable methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to transition from bench-scale synthesis to larger-scale production, ensuring consistent quality and yield.
Introduction
N-Ethyl-4-boronobenzenesulfonamide is a versatile bifunctional molecule incorporating both a boronic acid and a sulfonamide moiety. Boronic acids are of immense importance in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[3][4] The combination of these two functional groups makes N-Ethyl-4-boronobenzenesulfonamide a valuable intermediate for the synthesis of complex bioactive molecules.[5]
While the synthesis of boronic acids at the laboratory scale is well-documented, transitioning to multi-kilogram production presents significant challenges.[6][7] These challenges include managing reaction exotherms, ensuring efficient mixing in heterogeneous slurries, controlling crystallization to obtain the desired polymorph and purity, and maintaining a consistent impurity profile. This application note aims to provide a systematic approach to addressing these scale-up considerations.
Synthetic Route Selection for Scalability
A common and scalable synthetic route to N-Ethyl-4-boronobenzenesulfonamide begins with commercially available 4-bromobenzenesulfonyl chloride. The two key transformations are the formation of the sulfonamide and the subsequent conversion of the aryl bromide to a boronic acid via a Miyaura borylation.
Scheme 1: Proposed Synthetic Route
This route is advantageous for scale-up due to the use of readily available starting materials, well-understood reaction classes, and the formation of a stable boronate ester intermediate which facilitates purification before hydrolysis to the final product.
Critical Process Parameters (CPPs) and Key Scale-Up Considerations
Successful scale-up requires a thorough understanding of the parameters that can impact the reaction's performance and the final product's quality.
Reaction Stoichiometry and Reagent Addition
In the sulfonamide formation, precise control of the stoichiometry between 4-bromobenzenesulfonyl chloride and ethylamine is crucial. An excess of ethylamine can lead to the formation of bis-sulfonated impurities, while an excess of the sulfonyl chloride will remain as a difficult-to-remove impurity. On a large scale, the addition of the highly reactive sulfonyl chloride to the ethylamine solution should be carefully controlled to manage the reaction exotherm.
For the Miyaura borylation, the stoichiometry of the palladium catalyst, ligand, and base are critical process parameters.[7] While laboratory-scale reactions may tolerate higher catalyst loadings, on a pilot scale, minimizing the palladium loading is essential for economic and environmental reasons, as well as to reduce the levels of residual palladium in the final product.
Thermal Management and Reaction Kinetics
Both the sulfonamide formation and the Miyaura borylation are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, which may cause side reactions or decomposition of the product.[7] Therefore, the rate of reagent addition must be carefully controlled, and the reactor must have adequate cooling capacity. The reaction temperature is a critical process parameter, as it directly influences the reaction rate and impurity formation.[7]
Solvent Selection and Work-up Procedures
The choice of solvent is critical for both reaction performance and downstream processing. For the borylation reaction, a solvent system that can solubilize both the organic and inorganic reagents is necessary. A mixture of an organic solvent (e.g., 2-butanol) and water is often employed.[7] During work-up, the choice of extraction solvent will determine the efficiency of impurity removal. On a larger scale, solvent volumes, phase separation times, and the potential for emulsion formation need to be considered.
Crystallization and Polymorph Control
Crystallization is a critical step for isolating a pure product with the desired physical properties. For boronic acids, obtaining a crystalline solid can be challenging.[8][9] The boronate ester intermediate is often easier to crystallize and purify. The final hydrolysis and crystallization of the boronic acid must be carefully controlled to ensure the correct polymorphic form and to minimize the formation of anhydrides (boroxines).[2] Key parameters to control during crystallization include the cooling rate, agitation speed, and solvent/anti-solvent system.
Impurity Profile and Control Strategy
Potential impurities in the final product include residual starting materials, by-products from side reactions (e.g., protodeborylation products), and residual palladium from the borylation step. A robust analytical method (e.g., HPLC, qNMR) is necessary to monitor the impurity profile. The purification strategy, which may include recrystallization or treatment with a palladium scavenger, should be designed to consistently reduce impurities to acceptable levels.
Process Analytical Technology (PAT) for Real-Time Monitoring
Implementing Process Analytical Technology (PAT) can provide real-time insights into the reaction progress, allowing for more precise control. For the Miyaura borylation, in-situ IR spectroscopy can be used to monitor the consumption of the starting material and the formation of the product. This allows for the accurate determination of the reaction endpoint, preventing unnecessary heating and potential degradation.
Detailed Protocols
Lab-Scale Synthesis Protocol (10 g scale)
Step 1: N-Ethyl-4-bromobenzenesulfonamide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine (2.5 g, 55.4 mmol) in dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.
-
Dissolve 4-bromobenzenesulfonyl chloride (12.8 g, 50.0 mmol) in DCM (50 mL) and add it dropwise to the ethylamine solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is consumed.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Ethyl-4-bromobenzenesulfonamide as a white solid.
Step 2: N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
-
To a 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add N-Ethyl-4-bromobenzenesulfonamide (10.0 g, 37.8 mmol), bis(pinacolato)diboron (10.6 g, 41.6 mmol), and potassium acetate (11.1 g, 113.4 mmol).
-
Add 1,4-dioxane (200 mL) and degas the mixture with nitrogen for 20 minutes.
-
Add Pd(dppf)Cl₂ (830 mg, 1.13 mmol) and heat the reaction to 85 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford the boronate ester.
Step 3: N-Ethyl-4-boronobenzenesulfonamide
-
Dissolve the purified boronate ester (from the previous step) in a mixture of acetone (100 mL) and water (50 mL).
-
Add sodium periodate (16.2 g, 75.6 mmol) and stir at room temperature for 4 hours.
-
Filter the reaction mixture and concentrate the filtrate to remove the acetone.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Ethyl-4-boronobenzenesulfonamide. Further purification can be achieved by recrystallization from water or a suitable organic solvent system.[8]
Pilot-Scale Synthesis Protocol (1 kg scale)
Step 1: N-Ethyl-4-bromobenzenesulfonamide
-
Charge a 20 L glass-lined reactor with a 70% aqueous solution of ethylamine (0.32 kg, 5.0 mol) and water (5 L).
-
Cool the reactor contents to 5 °C.
-
In a separate vessel, dissolve 4-bromobenzenesulfonyl chloride (1.0 kg, 3.9 mol) in toluene (5 L).
-
Add the 4-bromobenzenesulfonyl chloride solution to the reactor over 2 hours, maintaining the internal temperature below 15 °C.
-
Stir the reaction mixture at 20 °C for 3 hours.
-
Perform an in-process check by HPLC to confirm the consumption of the sulfonyl chloride.
-
Separate the aqueous layer. Wash the organic layer with 1 M HCl (2 x 5 L) and then with water (5 L).
-
Concentrate the organic layer under vacuum to afford the product.
Step 2: N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
-
Charge a 50 L reactor with N-Ethyl-4-bromobenzenesulfonamide (1.0 kg, 3.78 mol), bis(pinacolato)diboron (1.06 kg, 4.16 mol), potassium acetate (1.11 kg, 11.3 mol), and 2-butanol (10 L).[7]
-
Inert the reactor with nitrogen.
-
Add Pd(dppf)Cl₂ (83 g, 0.11 mol) and heat the mixture to 90 °C for 12-18 hours.
-
Monitor the reaction by HPLC.
-
Once complete, cool the reaction to 50 °C and filter through a polishing filter to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under vacuum.
-
Add methylcyclohexane as an anti-solvent and cool to 0-5 °C to crystallize the product.
-
Isolate the product by filtration and dry under vacuum.
Step 3: N-Ethyl-4-boronobenzenesulfonamide
-
Charge a 50 L reactor with the boronate ester (from the previous step), acetone (10 L), and water (5 L).
-
Add sodium periodate (1.62 kg, 7.56 mol) and stir at ambient temperature for 6-8 hours.
-
Monitor the reaction by HPLC.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under vacuum to remove acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 10 L).
-
Wash the combined organic layers with brine (5 L).
-
Treat the organic layer with a palladium scavenger if necessary.
-
Concentrate the solution and crystallize the product from a suitable solvent system (e.g., water/isopropanol).
Data Summary
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 10 g | 1 kg | Sourcing of bulk materials with consistent quality |
| Solvent Volume | ~300 mL | ~30 L | Increased cost, handling, and disposal considerations |
| Reaction Time | 16 h (Borylation) | 12-18 h (Borylation) | Potential for longer reaction times due to mixing |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor | Slower heat transfer, need for precise temperature control |
| Purification | Recrystallization | Recrystallization | Optimization of crystallization conditions for yield and purity |
| Yield (Typical) | 70-80% | 75-85% | Process optimization can lead to improved yields |
Visualizations
Workflow for Scale-Up Synthesis
Caption: A generalized workflow for the scale-up of a chemical synthesis.
Relationship between CPPs and CQAs
Caption: Interdependencies of CPPs and CQAs in the synthesis process.
Safety Considerations for Scale-Up
-
4-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Ethylamine: Flammable and corrosive. Use in a fume hood and away from ignition sources.
-
Palladium Catalyst: Finely divided palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
Exothermic Reactions: Both the sulfonamide formation and borylation reactions are exothermic. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely.
-
Solvents: Use appropriate ventilation and grounding to prevent the buildup of static electricity when handling flammable solvents like dioxane and toluene.
Conclusion
The scale-up synthesis of N-Ethyl-4-boronobenzenesulfonamide is a multi-faceted process that requires careful consideration of numerous chemical and engineering parameters. By focusing on a robust synthetic route, understanding the critical process parameters, and implementing appropriate controls, it is possible to successfully transition from the laboratory to the pilot plant, achieving high yield and purity in a safe and reproducible manner. The protocols and considerations outlined in this document provide a solid foundation for the successful large-scale production of this important building block.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 4. CAS 28860-08-4: N-ethyl-4-nitrobenzenesulfonamide [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Application Notes & Protocols: Derivatization of N-Ethyl 4-boronobenzenesulfonamide for Novel Applications
Abstract
N-Ethyl 4-boronobenzenesulfonamide is a bifunctional molecule featuring two highly versatile reactive sites: a boronic acid and a sulfonamide N-H group. This unique combination makes it an exceptional starting scaffold for the synthesis of novel compounds in drug discovery and chemical biology. The boronic acid moiety can act as a handle for carbon-carbon bond formation or as a warhead for reversible covalent inhibition of serine proteases.[1][2] Concurrently, the sulfonamide group, a well-established pharmacophore, allows for the introduction of diverse substituents to modulate physicochemical properties and explore new binding interactions.[3][4][5] This guide provides a detailed exploration of key derivatization strategies for this compound, complete with validated protocols, mechanistic insights, and potential applications for the resulting novel chemical entities.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound merges two privileged functional groups in medicinal chemistry.
-
The Arylboronic Acid: This group is most famous for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating biaryl structures.[6][7] Beyond synthesis, the electrophilic boron atom can form reversible covalent bonds with nucleophilic amino acid residues (like serine or threonine) in enzyme active sites, a mechanism exploited by successful drugs such as the proteasome inhibitor Bortezomib.[1][2][8]
-
The N-Substituted Sulfonamide: The sulfonamide functional group is present in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs.[4][9][10] The acidic N-H proton can be readily removed, allowing for subsequent alkylation or arylation, providing a straightforward method to attach linkers, imaging tags, or other pharmacophoric elements.[11][12]
The strategic derivatization of this molecule allows researchers to independently or sequentially modify these sites to generate sophisticated molecular probes, targeted covalent inhibitors, or fragments for library development.
Core Derivatization Strategies
This guide focuses on three primary, high-impact derivatization pathways that offer access to a wide range of novel structures and applications.
Diagram 1: Core derivatization pathways for this compound.
Pathway 1: Suzuki-Miyaura Cross-Coupling
This reaction is arguably the most powerful method for derivatizing the boronic acid moiety, enabling the formation of a C-C bond with an aryl or heteroaryl halide.[13][14] This is fundamental for building biaryl scaffolds common in kinase inhibitors and other targeted therapies.
3.1. Mechanistic Principle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[6][14] Key steps include the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation where the organic group from the boronic acid is transferred to the palladium center. Reductive elimination then yields the final biaryl product and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Diagram 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2. Protocol 1: Synthesis of N-Ethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
This protocol details the coupling of this compound with 4-bromobenzotrifluoride, a common building block in medicinal chemistry.
Materials & Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) | Amount (mmol) |
| This compound | Sigma-Aldrich | (Not Assigned) | 215.05 | 1.0 |
| 4-Bromobenzotrifluoride | Sigma-Aldrich | 402-43-7 | 225.02 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | Strem Chemicals | 14221-01-3 | 1155.56 | 0.03 |
| Potassium Carbonate (K₂CO₃) | Fisher Sci. | 584-08-7 | 138.21 | 3.0 |
| 1,4-Dioxane (Anhydrous) | Acros Organics | 123-91-1 | 88.11 | 10 mL |
| Deionized Water | - | 7732-18-5 | 18.02 | 2 mL |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (215 mg, 1.0 mmol) and 4-bromobenzotrifluoride (270 mg, 1.2 mmol).
-
Catalyst & Base Addition: Add potassium carbonate (415 mg, 3.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Scientist's Note: Pd(PPh₃)₄ is a reliable Pd(0) source for many standard couplings. It should be handled quickly as it can be sensitive to air. The excess of the aryl halide and base is used to drive the reaction to completion.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (10 mL) and deionized water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Underlying Principle: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions, lowering the yield.
-
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the product as a white solid.
Expected Outcome: Yields of 75-90% are typical. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Pathway 2: N-Alkylation of the Sulfonamide
The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base, creating a nucleophilic nitrogen anion that readily reacts with electrophiles like alkyl halides. This pathway is ideal for attaching linkers for Proteolysis Targeting Chimeras (PROTACs), fluorescent dyes, or other functional moieties.[11][15]
4.1. Protocol 2: Synthesis of a Boc-Protected Amine Linker Derivative
This protocol demonstrates the attachment of a short, protected linker, which could be a precursor for PROTAC synthesis.
Materials & Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) | Amount (mmol) |
| This compound | Sigma-Aldrich | (Not Assigned) | 215.05 | 1.0 |
| tert-butyl (2-bromoethyl)carbamate | Combi-Blocks | 39098-89-4 | 224.10 | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | Oakwood Chem. | 534-17-8 | 325.82 | 1.5 |
| N,N-Dimethylformamide (DMF, Anhydrous) | Sigma-Aldrich | 68-12-2 | 73.09 | 5 mL |
Procedure
-
Reaction Setup: In an oven-dried 25 mL flask under an argon atmosphere, dissolve this compound (215 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add cesium carbonate (489 mg, 1.5 mmol). Stir the suspension for 20 minutes at room temperature.
-
Scientist's Note: Cesium carbonate is a strong, yet relatively mild base ideal for this alkylation, minimizing side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Electrophile Addition: Add tert-butyl (2-bromoethyl)carbamate (247 mg, 1.1 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Workup: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent. Purify the crude oil via flash chromatography (eluent: 25-40% ethyl acetate in hexanes) to obtain the desired N-alkylated product.
Quality Control: Successful N-alkylation can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the attached linker.
Pathway 3: Boronic Acid Protection as a Boronate Ester
Arylboronic acids can be unstable, particularly during chromatography or under certain reaction conditions, and can form trimeric boroxine anhydrides.[16] Converting the boronic acid to a more robust boronate ester, such as a pinacol or MIDA ester, enhances stability and facilitates purification.[17][18] This is a critical step for multi-step syntheses where the boronic acid functionality is needed later.
5.1. Protocol 3: Formation of the N-Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (Pinacol Ester)
Materials & Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) | Amount (mmol) |
| This compound | Sigma-Aldrich | (Not Assigned) | 215.05 | 1.0 |
| Pinacol | TCI America | 76-09-5 | 118.17 | 1.1 |
| Toluene (Anhydrous) | Fisher Sci. | 108-88-3 | 92.14 | 20 mL |
Procedure
-
Reaction Setup: Combine this compound (215 mg, 1.0 mmol) and pinacol (130 mg, 1.1 mmol) in a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (20 mL).
-
Azeotropic Removal of Water: Heat the mixture to reflux (approx. 111 °C). Water, a byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap.
-
Underlying Principle: The reaction is an equilibrium. Le Châtelier's principle dictates that removing the water byproduct will drive the reaction towards the formation of the pinacol ester.
-
-
Reaction Completion: Continue refluxing for 4-6 hours, or until no more water is collected.
-
Purification: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from an ethyl acetate/hexanes mixture or by passing it through a short plug of silica gel.
Verification: The formation of the pinacol ester can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic singlet at ~1.3 ppm integrating to 12 protons.
Workflow for a Multi-Step Synthesis
The protocols above can be combined to create highly complex molecules. For example, a researcher could first protect the boronic acid, then perform N-alkylation, and finally use the pinacol ester in a Suzuki coupling.
Diagram 3: Example workflow combining protection, alkylation, and coupling.
Novel Applications & Future Directions
The derivatives of this compound are poised for several cutting-edge applications:
-
Targeted Covalent Inhibitors: By coupling a ligand that targets a specific protein, the boronic acid can be delivered to the active site, where it can form a reversible covalent bond with a key serine or threonine residue, leading to potent and selective inhibition.[19][20][21]
-
Fluorescent Probes: N-alkylation can be used to attach a fluorophore. The resulting molecule could act as a probe where binding of the boronic acid to diols (e.g., on cell surface glycans) modulates the fluorescent output.[22]
-
PROTACs and Molecular Glues: The sulfonamide nitrogen is an excellent attachment point for linkers used in PROTACs. The boronic acid or a group installed via Suzuki coupling can serve as the warhead for binding to a target protein.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"troubleshooting low yields in N-Ethyl 4-boronobenzenesulfonamide Suzuki reactions"
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving N-Ethyl 4-boronobenzenesulfonamide. The presence of the electron-withdrawing sulfonamide group presents unique challenges, primarily concerning the stability of the boronic acid and the overall reaction kinetics. This document offers field-proven insights and detailed protocols to help you overcome common obstacles and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving consistently low yields?
A1: Low yields with this substrate are often traced back to the electronic nature of the boronic acid. The potent electron-withdrawing effect of the N-ethylsulfonamide group makes the C-B bond susceptible to premature cleavage, a side reaction known as protodeboronation.[1] Other common issues include catalyst deactivation, suboptimal choice of base or solvent, and the presence of atmospheric oxygen.[1][2] A systematic check of your reagents and reaction setup is the first crucial step.
Q2: What is protodeboronation and how can I minimize it with this specific boronic acid?
A2: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture, effectively destroying your starting material.[1][3] To minimize this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous co-solvents, minimizing water can reduce the primary proton source for this side reaction.[1]
-
Stabilize the Boronic Acid: Convert the boronic acid to a more stable form, such as a diethanolamine adduct or a pinacol ester, which releases the active species more slowly during the reaction.[1][2][4]
Q3: Is this compound stable for long-term storage?
A3: Like many electron-deficient boronic acids, this compound can be susceptible to degradation over time, particularly in the presence of moisture. It is best to use a fresh, high-purity reagent.[1] For long-term storage, consider converting it to a more robust derivative like a potassium trifluoroborate salt or a diethanolamine adduct, which are often crystalline, air- and water-stable solids.[5][6]
Q4: My reaction has stalled. What is the most likely cause?
A4: A stalled reaction often points to catalyst deactivation. This can be caused by oxygen in the reaction vessel, which oxidizes the active Pd(0) species, or by the formation of inactive palladium black.[1][7] Another possibility, especially if coupling to a less reactive aryl chloride or sulfonate, is that the oxidative addition step is too slow under your current conditions, requiring a more active catalyst system or higher temperatures.[8]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures with detailed causal explanations and actionable solutions.
Problem 1: No desired product is formed; only starting materials are recovered.
This scenario suggests a fundamental failure in the catalytic cycle. A logical diagnostic approach is required.
The palladium catalyst is the heart of the reaction. Its failure to activate will halt the entire process.
-
Expert Analysis: Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[2][4] This reduction can fail if the conditions are not suitable. Furthermore, phosphine ligands are prone to oxidation if not handled under an inert atmosphere, rendering them ineffective at stabilizing the palladium center.[1]
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of palladium catalyst and ligand or purchase from a reputable supplier. Old catalysts, especially those stored improperly, may have degraded.
-
Run a Control Reaction: Test your catalyst, ligand, base, and solvent on a known, reliable coupling, such as phenylboronic acid with bromobenzene.[9] Successful formation of biphenyl confirms your reagents and general setup are sound, pointing the issue back to the specific substrates.
-
Switch to a Precatalyst: Employ a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are air-stable Pd(II) complexes designed for clean, efficient generation of the active Pd(0) species, improving reliability.[2]
-
Oxygen is detrimental to the Suzuki-Miyaura coupling.
-
Expert Analysis: Oxygen can lead to the oxidative homocoupling of the boronic acid and can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the catalytic cycle before it begins.[1][2][4]
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The most effective method is a series of "freeze-pump-thaw" cycles under high vacuum. A less rigorous but often sufficient method for many applications is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[10]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. The vessel should be flame- or oven-dried to remove adsorbed water and purged thoroughly by evacuating and backfilling with inert gas multiple times.[1]
-
Problem 2: Significant formation of a biaryl byproduct derived from the boronic acid (homocoupling).
The presence of a symmetrical biaryl derived from this compound indicates an oxidative side reaction is dominating.
This is the most common cause of boronic acid homocoupling.
-
Expert Analysis: In the presence of oxygen, a palladium-catalyzed oxidative coupling of two boronic acid molecules can occur, which is often faster than the desired cross-coupling pathway, especially if the oxidative addition of the aryl halide is slow.[1][4][11]
-
Solution:
-
Improve Degassing Technique: Re-evaluate your degassing and inert atmosphere procedures as described in Problem 1 . This is the single most critical factor in preventing homocoupling.
-
Use Pd(0) Source Directly: While Pd(II) sources are common, they can sometimes promote homocoupling during the initial reduction step.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ might mitigate this, provided the system is scrupulously deoxygenated.
-
Problem 3: The major byproduct is the arene from protodeboronation (benzenesulfonamide).
This is the most anticipated side reaction for this specific substrate due to its electron-deficient nature.
The base is critical for activating the boronic acid but can also be the catalyst for its destruction.
-
Expert Analysis: The base's role is to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation to the palladium center.[12] However, strong bases can also increase the rate of base-catalyzed protodeboronation.[3] For an electron-deficient substrate like this compound, this side reaction can be particularly fast.
-
Solution:
-
Screen Milder Bases: Switch from strong bases like NaOH or KOH to milder alternatives. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings.[8] Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[1]
-
Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction, typically 2.0-3.0 equivalents. Excess base can unnecessarily accelerate protodeboronation.
-
The inherent instability of the C-B bond needs to be addressed directly.
-
Expert Analysis: The rate of protodeboronation is dependent on the concentration of the free boronic acid in solution. By converting the boronic acid to a more stable form, its equilibrium concentration is kept low, minimizing the decomposition pathway while still allowing for slow release to participate in the catalytic cycle.[1]
-
Solution:
-
Form a Diethanolamine Adduct: This is a simple, effective method to create a stable, crystalline solid that can be used directly in the coupling reaction, particularly with protic solvents.[2][6] (See Protocol 2).
-
Convert to a Pinacol Ester or Trifluoroborate Salt: These derivatives offer enhanced stability against protodeboronation and are widely used for challenging substrates.[1][4][13]
-
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of ~0.1 M.[2]
-
Reaction: Place the vial in a pre-heated block and stir at 80-100 °C.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[2]
Protocol 2: Stabilization of Boronic Acid via Diethanolamine Adduct Formation
This procedure converts the boronic acid into a more stable, easily handled solid.[2][6]
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct crashes out of solution.[6]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[2][6]
Data & Reference Tables
Table 1: Recommended Catalyst Systems for Sulfonamide-Containing Substrates
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | XPhos | 1 - 3 | Excellent for challenging couplings, bulky and electron-rich.[8] |
| Pd₂(dba)₃ | RuPhos | 1 - 3 | Another highly active Buchwald ligand, effective for less reactive electrophiles.[8] |
| XPhos Pd G3 | (Integrated) | 1 - 2 | Air-stable precatalyst, provides reliable activation.[2] |
| Pd(PPh₃)₄ | (Integrated) | 2 - 5 | "Classic" catalyst, may be less effective for this substrate but can work. |
Table 2: Comparative Guide to Bases for Electron-Deficient Boronic Acids
| Base | Strength | Typical Equivalents | Advantages / Disadvantages |
| K₃PO₄ | Moderate | 2.0 - 3.0 | Often the best choice; effective without being overly harsh, minimizes protodeboronation.[8] |
| Cs₂CO₃ | Moderate | 2.0 - 3.0 | High solubility can be beneficial; good alternative to K₃PO₄.[1] |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and cost-effective choice, but may be less effective than K₃PO₄.[10] |
| KF | Mild | 2.0 - 3.0 | Fluoride ions can uniquely activate the boronic acid.[1][12] |
| NaOH / KOH | Strong | 2.0 - 3.0 | Generally not recommended for this substrate due to high risk of protodeboronation.[12] |
Visualizations & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of N-Ethyl-4-boronobenzenesulfonamide Coupling Reactions
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving N-Ethyl-4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient coupling experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with N-Ethyl-4-boronobenzenesulfonamide shows low to no product yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key parameters. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The palladium catalyst and its associated ligand are the heart of the reaction. Their deactivation is a frequent cause of failure.
-
Causality: The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction mixture, rendering it inactive.[1] Some palladium precatalysts, like Pd(II) salts, require in-situ reduction to the active Pd(0) state, which may not be occurring efficiently.[1] For less reactive coupling partners like sulfonamides, standard catalysts such as Pd(PPh₃)₄ may not be effective enough to promote the crucial oxidative addition step.[2]
-
Solution:
-
Use a Pre-activated Catalyst: Employ a modern palladium precatalyst, such as a palladacycle, which is more stable and readily forms the active catalytic species.[1]
-
Optimize the Ligand: Switch to bulky, electron-rich phosphine ligands. These ligands are known to accelerate the oxidative addition of the palladium catalyst to the electrophile, a key step in the catalytic cycle.[2][3]
-
Ensure Inert Atmosphere: Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]
-
-
-
Suboptimal Base Selection: The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Causality: The strength, solubility, and nature of the base can significantly influence the reaction rate and yield. An inappropriate base may not be strong enough to facilitate transmetalation or could lead to side reactions, such as the decomposition of the boronic acid.
-
Solution:
-
Screen Different Bases: While K₂CO₃ is a common choice, other bases like K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (NEt₃) should be considered.[4] The optimal base is often substrate-dependent.
-
Ensure Base Quality: Use a freshly opened or properly stored base. Some inorganic bases can be hygroscopic and absorb water, which can affect their performance.
-
-
-
Solvent and Temperature Issues: The reaction environment plays a crucial role in the solubility of reactants and the stability of catalytic intermediates.
-
Causality: Poor solubility of any reactant can lead to a stalled reaction. The reaction temperature must be high enough to overcome the activation energy barrier, especially for challenging couplings.[4]
-
Solution:
-
Solvent Screening: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often used in Suzuki couplings.[1] Experiment with different solvent ratios or consider alternative solvents like DMF or DMSO to improve solubility.[5]
-
Optimize Temperature: If the reaction is sluggish at a lower temperature, cautiously increase it. A reaction temperature of 80-110 °C is often optimal for many Suzuki couplings.[1][4]
-
-
Q2: I am observing significant formation of a homocoupling byproduct from my N-Ethyl-4-boronobenzenesulfonamide. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen.
-
Causality: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of a biaryl byproduct derived from the boronic acid itself.[1] This not only consumes the starting material but also complicates purification.
-
Solution:
-
Rigorous Degassing: The most critical step is to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction is essential to prevent oxygen from entering the system.[1]
-
Use of Additives: In some cases, the addition of a small amount of an antioxidant or a phase-transfer catalyst can help to suppress homocoupling.
-
Q3: The purification of my N-aryl sulfonamide product is challenging due to co-elution with byproducts. What strategies can I employ for effective purification?
A3: Purification can be complicated by the presence of unreacted starting materials, homocoupled byproducts, and catalyst residues.
-
Causality: Structurally similar compounds can have very close retention factors (Rf) in column chromatography, making separation difficult. Palladium residues can also be persistent.
-
Solution:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems (e.g., various ratios of hexanes/ethyl acetate, dichloromethane/methanol) for flash column chromatography to achieve better separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase stationary phase.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Palladium Scavengers: To remove residual palladium, the crude product can be treated with a palladium scavenger resin or by washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine.
-
II. Frequently Asked Questions (FAQs)
General Questions
Q4: What is the optimal catalyst system for the Suzuki-Miyaura coupling of N-Ethyl-4-boronobenzenesulfonamide?
A4: While there is no single "best" catalyst system for all substrates, a good starting point for the coupling of N-Ethyl-4-boronobenzenesulfonamide would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[2][3]
-
Recommended Catalyst: A preformed catalyst like XPhos Pd G3 (0.5–2 mol%) is an excellent choice due to its high activity and stability.[1]
-
Recommended Ligand: If using a palladium source like Pd₂(dba)₃, a ligand such as SPhos or RuPhos is often effective.[6] The choice of ligand can be crucial, and screening a few options is recommended.[6]
Q5: Which base and solvent combination is generally recommended for this type of coupling?
A5: A common and often effective combination is an inorganic base in a mixed aqueous-organic solvent system.
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust choices.[4] Typically, 2-3 equivalents of the base relative to the limiting reagent are used.
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 10:1 ratio) is a widely used solvent system that provides good solubility for both the organic and inorganic reagents.[1]
Reaction Setup and Monitoring
Q6: What is the recommended order of addition for the reagents?
A6: A typical and reliable order of addition under an inert atmosphere is as follows:[1]
-
Add the N-Ethyl-4-boronobenzenesulfonamide, the aryl halide (or triflate), and the base to a dry reaction flask equipped with a stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times.
-
Add the palladium precatalyst and any additional ligand.
-
Add the degassed solvent via syringe.
Q7: How can I effectively monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction.[1]
-
Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light or by staining. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
-
Confirmation: For more quantitative analysis, techniques like GC-MS or LC-MS can be used.[1]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of N-Ethyl-4-boronobenzenesulfonamide.
Materials and Reagents:
-
N-Ethyl-4-boronobenzenesulfonamide (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Ethyl-4-boronobenzenesulfonamide, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes a hypothetical optimization of reaction conditions for the coupling of N-Ethyl-4-boronobenzenesulfonamide with 4-bromoanisole.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 75 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 80 | 92 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 80 | 88 |
IV. Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
V. References
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. Available at: --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. Available at: --INVALID-LINK--
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. ACS Publications. Available at: --INVALID-LINK--
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: --INVALID-LINK--
-
Improving reaction times for Suzuki coupling with aryl sulfonates. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. Available at: --INVALID-LINK--
-
Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Wiley Online Library. Available at: --INVALID-LINK--
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
"purification challenges of N-Ethyl 4-boronobenzenesulfonamide reaction products"
Welcome to the technical support center for the purification of N-Ethyl 4-boronobenzenesulfonamide and related compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block with high purity. The unique combination of a sulfonamide and a boronic acid moiety presents specific purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Purification Strategies
Question: What are the primary purification strategies for crude this compound?
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. The three most effective methods are:
-
Recrystallization: Ideal for removing minor impurities when a suitable solvent system can be identified. It is highly scalable and cost-effective.
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group. It is exceptionally effective for removing neutral organic impurities.
-
Column Chromatography: While often considered a last resort for boronic acids due to potential on-column issues, it is indispensable for separating compounds with very similar polarities.
The choice of method is critical and should be guided by an initial purity assessment (e.g., TLC, LC-MS, or ¹H NMR) of the crude product.
Technical Support Center: N-Ethyl-4-boronobenzenesulfonamide in Synthetic Applications
Welcome to the technical support center for N-Ethyl-4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, thereby minimizing side product formation and maximizing reaction efficiency.
I. Understanding the Reagent: N-Ethyl-4-boronobenzenesulfonamide
N-Ethyl-4-boronobenzenesulfonamide is an arylboronic acid derivative that serves as a valuable building block in organic synthesis. The presence of the electron-withdrawing N-ethylsulfonamide group significantly influences the reactivity of the boronic acid moiety. Understanding these electronic effects is crucial for optimizing reaction conditions and mitigating potential side reactions.
The electron-deficient nature of the aromatic ring can make the transmetalation step in the Suzuki-Miyaura catalytic cycle more challenging compared to electron-rich arylboronic acids. However, the sulfonamide group is generally stable under typical Suzuki-Miyaura conditions, and desulfonylation is not a commonly observed side reaction.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during reactions involving N-Ethyl-4-boronobenzenesulfonamide, with a focus on identifying the root cause and providing actionable solutions.
Problem 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target molecule is a common issue that can stem from several factors. The following workflow will help you diagnose and address the problem.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield. The most common side products are a result of homocoupling and protodeboronation.
| Side Product | Probable Cause | Proposed Solution |
| Homocoupling Product (Biaryl of N-Ethyl-4-boronobenzenesulfonamide) | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[2] This is particularly prevalent when using a Pd(II) precatalyst that needs to be reduced to Pd(0) in situ. | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a modern precatalyst that efficiently generates the active Pd(0) species.[2] |
| Protodeboronation Product (N-Ethylaniline-4-sulfonamide) | The boronic acid moiety is replaced by a hydrogen atom from a proton source (e.g., water) in the reaction mixture, often under basic conditions. Electron-deficient arylboronic acids can be more susceptible to this side reaction. | Use anhydrous solvents and reagents where possible. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
| Dehalogenation of the Coupling Partner | The aryl halide partner loses the halogen and is replaced by a hydrogen atom. | This can sometimes be promoted by certain bases or impurities. Screening different bases (e.g., moving from carbonates to phosphates) or ensuring the purity of all starting materials may help. |
III. Frequently Asked Questions (FAQs)
Q1: How can I improve the stability of N-Ethyl-4-boronobenzenesulfonamide during storage and in the reaction?
A1: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, especially upon prolonged storage or heating.[3][4] While this is a reversible process, it can affect the stoichiometry of your reaction. To enhance stability:
-
Storage: Store N-Ethyl-4-boronobenzenesulfonamide in a cool, dry place, preferably in a desiccator.
-
In-reaction Stability: For challenging reactions, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[2]
Q2: The N-ethylsulfonamide group is electron-withdrawing. How does this affect my choice of reaction conditions for a Suzuki-Miyaura coupling?
A2: The electron-withdrawing nature of the N-ethylsulfonamide group makes the boronic acid less nucleophilic. This can slow down the transmetalation step of the catalytic cycle. To overcome this:
-
Use a stronger base: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for coupling electron-deficient boronic acids.[5]
-
Employ electron-rich ligands: Ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) can accelerate the catalytic cycle.[5]
-
Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for transmetalation.[5]
Q3: Can the N-H proton of the sulfonamide interfere with the reaction?
A3: The N-H proton of a primary or secondary sulfonamide is acidic and can be deprotonated by the base in the reaction. In the case of N-Ethyl-4-boronobenzenesulfonamide, there is no N-H proton. However, for analogous primary sulfonamides, this acidity is generally not problematic for the coupling reaction itself, but it's a factor to consider in the overall reaction stoichiometry with the base.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials. For more quantitative analysis and to identify the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[5][6]
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of N-Ethyl-4-boronobenzenesulfonamide with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add N-Ethyl-4-boronobenzenesulfonamide (1.0 eq.), the aryl bromide (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Crude Product by Recrystallization
Recrystallization is an effective method for purifying solid products. The choice of solvent is critical and should be determined experimentally. A common solvent system for biaryl compounds is ethanol/water or ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
Induce Crystallization: While the solution is still warm, slowly add a solvent in which the product is poorly soluble (e.g., water) until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot, good solvent to redissolve the initial precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
"improving the stability and handling of N-Ethyl 4-boronobenzenesulfonamide"
Welcome to the technical support center for N-Ethyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this specialized boronic acid derivative. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the success and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule that combines the reactivity of an arylboronic acid with the structural and electronic properties of a sulfonamide. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, the presence of both the boronic acid and the sulfonamide moieties introduces specific challenges related to stability and handling that must be carefully managed.
The boronic acid group is susceptible to degradation pathways such as protodeboronation and oxidation, while the sulfonamide group can influence the electronic properties and reactivity of the aromatic ring.[3][4] This guide will provide a detailed exploration of these challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are associated with the boronic acid functional group. The two most common pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by factors such as heat, the presence of a base, or a palladium catalyst.[3]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents, which converts the boronic acid into a phenol.[3]
Additionally, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5] While boroxines can often be in equilibrium with the boronic acid in solution and may still be active in some reactions, their formation can complicate reaction stoichiometry and reproducibility.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, it is highly recommended to keep it in a freezer at temperatures of -20°C or below.[5] Exposure to moisture and air should be strictly avoided as they can promote both hydrolysis and oxidation.
Q3: My this compound appears clumpy or oily. Can I still use it?
A3: The change in physical appearance to an oily or clumpy solid is often due to the formation of boroxines, which are cyclic trimers formed through the dehydration of boronic acids.[5] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly. However, it is advisable to assess the purity of the material, as significant degradation can impact the stoichiometry of your reaction and ultimately the yield. For critical applications, using a fresh, crystalline batch is recommended.
Q4: What are the most common reasons for a failed Suzuki-Miyaura coupling reaction using this compound?
A4: The most common reasons for failure in Suzuki-Miyaura coupling reactions with this reagent include:
-
Degraded Boronic Acid: As discussed, instability can lead to a lower effective concentration of the active reagent.
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical and is not always universal for all substrates. The sulfonamide group can influence the electronic properties of the boronic acid, potentially requiring a different ligand set for optimal reactivity.
-
Incorrect Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield.
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote side reactions like homocoupling of the boronic acid.[5]
-
Protodeboronation: Cleavage of the carbon-boron bond by a proton source is a common side reaction that reduces the amount of available boronic acid.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Product Yield in Suzuki-Miyaura Coupling | Degraded this compound | Use a fresh batch of the boronic acid or consider using a more stable derivative like a MIDA boronate.[6][7] | Boronic acids, especially those with electron-withdrawing groups, can be prone to degradation over time. MIDA boronates offer a "slow-release" of the active boronic acid under reaction conditions, minimizing its decomposition.[8] |
| Ineffective Palladium Catalyst/Ligand | Screen a variety of palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos). | The electronic nature of the sulfonamide can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle. A different ligand may be required to facilitate this step efficiently. | |
| Suboptimal Base or Solvent | Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). | The base is crucial for the activation of the boronic acid to form the boronate, which is the active species in the transmetalation step.[9] The solvent affects the solubility of reagents and the stability of the catalytic species.[5] | |
| Presence of Significant Side Products | Homocoupling Product (Biphenyl Sulfonamide) | Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst. | Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of two boronic acid molecules.[5] |
| Protodeboronation Product (N-Ethylaniline) | Use milder reaction conditions (lower temperature, weaker base). Ensure anhydrous solvents are used if water is not intentionally part of the reaction system. Consider using a more stable boronic acid derivative. | Harsh conditions and the presence of proton sources can promote the cleavage of the C-B bond.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Add the palladium catalyst (0.05 equivalents) to the vessel under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Protocol 2: Preparation of a More Stable MIDA Boronate Ester
For particularly challenging substrates or when long-term stability is required, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate is recommended.[7]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine this compound (1.0 equivalent) and MIDA (1.1 equivalents) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add toluene to the flask.
-
Heat the mixture to reflux and azeotropically remove water for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be used without further purification.
Visualizing Key Concepts
Degradation Pathways of this compound
Caption: Major degradation pathways for this compound.
Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of N-Ethyl 4-boronobenzenesulfonamide
Welcome to the technical support center for the synthesis of N-Ethyl 4-boronobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. This compound is a valuable reagent, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures in drug discovery and materials science.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs). Our goal is to equip you with the expertise to diagnose experimental issues, understand their root causes, and implement robust solutions.
Proposed Synthetic Workflow
A common and logical approach to synthesizing this compound involves a two-stage process. This strategy begins with the formation of the sulfonamide bond, followed by the introduction of the boronic acid moiety. This sequence is often preferred as the sulfonamide group is generally robust and less prone to interfering with the borylation step than the reverse strategy would be.
Caption: Proposed two-stage synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured as a series of questions you might encounter during your synthesis, followed by detailed, evidence-based answers and protocols.
Part 1: N-Ethylation of the Sulfonamide
The initial step involves forming the N-ethyl sulfonamide from a suitable starting material, such as 4-bromobenzenesulfonyl chloride. While seemingly straightforward, this step can present challenges related to yield and selectivity.
Question 1: My N-ethylation reaction with ethyl iodide/bromide is slow, incomplete, or requires harsh conditions. How can I improve it?
Answer: Low reactivity in traditional SN2 alkylations of sulfonamides is a common issue. The sulfonamide proton is acidic, but the resulting anion is a relatively weak nucleophile due to charge delocalization onto the sulfonyl group. To improve yields and reaction rates, consider the following:
-
Base Selection: A strong, non-nucleophilic base is critical. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the concentration of the sulfonamide anion, driving the reaction forward.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are essential.[3] They effectively solvate the cation of your base (e.g., K⁺ or Na⁺) without protonating the sulfonamide anion, thereby increasing its nucleophilicity.[3]
-
Leaving Group: The reactivity of the ethylating agent follows the trend I > Br > Cl. If you are using ethyl chloride with poor results, switching to ethyl bromide or, preferably, ethyl iodide will accelerate the reaction.[3]
-
Temperature: Gently heating the reaction (e.g., 50-80 °C) can increase the rate, but be cautious of potential side reactions, especially if your molecule contains other sensitive functional groups.
Question 2: I am observing a significant amount of the N,N-diethyl byproduct. How can I favor mono-ethylation?
Answer: The formation of the dialkylated product is a classic problem of over-alkylation. Once the mono-ethylated product is formed, its remaining N-H proton is still acidic and can be removed, leading to a second alkylation.
Root Cause & Solution: This issue is often kinetically controlled. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the primary sulfonamide relative to the ethylating agent (e.g., 1.1 to 1.0 equivalents). Avoid a large excess of the ethylating agent or base.
-
Slow Addition: Add the ethylating agent slowly (e.g., via syringe pump) to the solution of the sulfonamide and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary sulfonamide over the newly formed secondary sulfonamide.
Alternative Method: "Borrowing Hydrogen" Catalysis For superior mono-selectivity, consider a modern approach using an alcohol as the alkylating agent via "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[4] These methods are not only greener (producing only water as a byproduct) but are often highly selective for mono-alkylation.[5][6] A variety of manganese or iridium-based catalysts have been shown to be highly effective.[5][6]
Table 1: Example Protocol for Manganese-Catalyzed Mono-N-Ethylation This protocol is adapted from established methods for N-alkylation of sulfonamides using alcohols.[3][5]
| Parameter | Value/Reagent | Comments |
| Starting Sulfonamide | 4-Bromobenzenesulfonamide | 1.0 mmol, 1.0 equiv. |
| Alkylating Agent | Ethanol | 1.5 - 2.0 equiv. |
| Catalyst | Mn(I) PNP pincer precatalyst | 5 mol % |
| Base | K₂CO₃ | 10 mol % |
| Solvent | Xylenes or Toluene | To achieve 1 M concentration |
| Temperature | 150 °C | Requires a sealed tube or pressure vessel. |
| Time | 24 hours | Monitor by TLC or LC-MS. |
| Workup | Cool to RT, filter, concentrate, and purify by column chromatography. | Silica gel is typically effective. |
Part 2: Borylation of N-Ethyl-4-bromobenzenesulfonamide
This step transforms the aryl bromide into the target arylboronic acid. The most common method involves organometallic intermediates (Grignard or organolithium), which require stringent control of reaction conditions.
Question 3: My borylation reaction via the Grignard reagent is failing (no conversion of starting material). What are the likely causes?
Answer: Grignard reactions are notoriously sensitive to moisture and air. Failure to form the Grignard reagent is the most common pitfall.
-
Anhydrous Conditions are CRITICAL: Water will instantly quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; solvents from a freshly opened bottle or dried over molecular sieves are recommended.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to initiate. Activation can be achieved by:
-
Briefly stirring the magnesium with a small crystal of iodine (the brown color will disappear upon initiation).
-
Adding a few drops of 1,2-dibromoethane.[7]
-
Mechanically crushing the magnesium turnings under an inert atmosphere.
-
-
Initiation: The reaction can sometimes be slow to start. Gentle heating or sonication can help initiate the formation of the Grignard reagent.[7] Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.
Question 4: The reaction seems to work, but my final yield of boronic acid is very low after workup. Where could my product be going?
Answer: Assuming the Grignard reagent formed successfully, product loss often occurs during the borylation and workup stages.
-
Temperature of Borylation: The reaction of the Grignard reagent with the borate ester (e.g., trimethyl borate or triisopropyl borate) is extremely fast and exothermic. This step must be performed at low temperature (typically -78 °C, a dry ice/acetone bath) to prevent over-addition of the Grignard reagent to the newly formed boronate ester, which leads to undesired borinate and borate salts and reduces the yield of the desired boronic acid.
-
Hydrolysis/Workup pH Control: The final step is the hydrolysis of the boronate ester to the boronic acid. This is typically done with an acidic aqueous solution (e.g., HCl). The pH must be carefully controlled.
-
If the solution is too basic (pH > 11), you risk side reactions, especially if other sensitive groups are present. For example, with the related 4-formylphenylboronic acid, a Cannizzaro reaction can occur in a strongly basic medium.[8]
-
If the solution is too acidic, you may have difficulty precipitating the product. It is often best to adjust the pH to a weakly acidic range (pH 3-5) to ensure the boronic acid is fully protonated and crashes out of the solution.
-
Question 5: My purified boronic acid gives inconsistent analytical data, and its appearance changes upon storage. What is happening?
Answer: This is a hallmark characteristic of boronic acids. They can reversibly lose water to form a cyclic trimeric anhydride called a boroxine .
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
"deboronation side reactions of N-Ethyl 4-boronobenzenesulfonamide and how to prevent them"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-Ethyl 4-boronobenzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic applications. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the undesired side reaction of deboronation.
Part 1: Frequently Asked Questions - Understanding Deboronation
This section addresses the fundamental questions regarding the nature of deboronation and its specific relevance to this compound.
Q1: What is deboronation, and why is it a significant problem for my experiments?
A: Deboronation, specifically protodeboronation, is a chemical reaction that cleaves the carbon-boron bond, replacing the boronic acid group [-B(OH)₂] with a hydrogen atom.[1] In the case of this compound, this side reaction leads to the formation of N-ethylbenzenesulfonamide as a major impurity.
This process is highly problematic for several reasons:
-
Reduced Yield: The consumption of your starting material through this side pathway directly lowers the yield of your desired product.
-
Stoichiometric Imbalance: In reactions like the Suzuki-Miyaura coupling, the precise 1:1 ratio of coupling partners is critical. Deboronation upsets this balance, leading to incomplete conversion of the other coupling partner.
-
Purification Challenges: The deboronated byproduct, N-ethylbenzenesulfonamide, often has similar polarity and physical properties to the starting material and the desired product, complicating purification by standard methods like column chromatography.[2]
-
False-Negative Results: In high-throughput screening or medicinal chemistry applications, the presence of the deboronated impurity can lead to misleading biological data.
Q2: What are the primary causes of deboronation for an electron-deficient arylboronic acid like this one?
A: The propensity of a boronic acid to undergo deboronation is highly dependent on its electronic properties and the reaction conditions.[1] this compound is particularly susceptible due to the electron-withdrawing nature of the sulfonamide group. This electronic deficit makes the ipso-carbon (the carbon attached to the boron) more electrophilic and prone to cleavage.
The primary mechanistic pathways for deboronation are:
-
Base-Catalyzed Protodeboronation: This is the most common pathway under the basic conditions typical of Suzuki-Miyaura cross-coupling reactions.[3] A hydroxide ion attacks the electron-deficient boron atom to form a boronate species. For highly electron-deficient arenes, this can be followed by the liberation of a transient aryl anion, which is then protonated by the solvent (e.g., water).[4][5]
-
Acid-Catalyzed Protodeboronation: In acidic media, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[1][3] While arylboronic acids with electron-withdrawing groups are generally more stable under acidic conditions, this pathway can still be a concern.[5]
-
Metal-Mediated Deboronation: Trace metals, including palladium catalysts used in cross-coupling, can sometimes promote deboronation as a competing pathway to the desired transmetalation step.[6]
The diagram below illustrates the key catalytic cycles for this side reaction.
Caption: Key pathways for protodeboronation of arylboronic acids.
Q3: How can I confirm that deboronation is the cause of my experimental issues?
A: Identifying the deboronated byproduct is crucial for troubleshooting. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick check. The deboronated product (N-ethylbenzenesulfonamide) is typically less polar than the boronic acid starting material. You may see a new spot with a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can identify the byproduct by its mass-to-charge ratio.
-
This compound: C₈H₁₂BNO₄S, Expected [M+H]⁺ ≈ 229.06
-
N-ethylbenzenesulfonamide (Deboronated): C₈H₁₁NO₂S, Expected [M+H]⁺ ≈ 186.05
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The aromatic proton signals of the deboronated product will show a different splitting pattern and integration compared to the starting boronic acid. The characteristic broad singlet for the B(OH)₂ protons will also be absent.
Part 2: Troubleshooting Guide - Prevention and Minimization Strategies
This guide provides actionable solutions to specific problems encountered during experiments with this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Due to Suspected Deboronation
This is the most common scenario where deboronation becomes a significant yield-limiting side reaction.
Root Cause Analysis: Standard Suzuki-Miyaura conditions often employ strong aqueous bases (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures, which create a perfect storm for the base-catalyzed deboronation of electron-deficient arylboronic acids.[3][4][7]
Solution A: Optimization of Reaction Conditions
The first line of defense is to adjust reaction parameters to favor the cross-coupling pathway over deboronation. The goal is to find conditions where the rate of productive transmetalation is significantly faster than the rate of protodeboronation.
Step-by-Step Protocol: Condition Screening
-
Base Selection: Screen milder or non-aqueous bases. Strong bases in water accelerate deboronation.
-
Solvent System: Use anhydrous solvents to minimize the availability of protons for the final step of protodeboronation.
-
Temperature Control: Lower the reaction temperature. While this may slow down the coupling, it often slows the deboronation side reaction even more.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Table 1: Recommended Starting Points for Condition Screening
| Parameter | Standard Conditions (High Deboronation Risk) | Recommended Modification (Lower Deboronation Risk) | Rationale |
| Base | 2M aq. K₂CO₃ or Cs₂CO₃ | K₃PO₄, KF, or an organic base (e.g., DBU) | Milder bases and fluoride ions can facilitate transmetalation without excessively promoting deboronation.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Dioxane, THF, or Toluene | Reduces the concentration of the proton source (water) needed for protodeboronation.[4] |
| Temperature | 80-110 °C | 50-70 °C | Deboronation is often highly temperature-dependent; lower temperatures can significantly suppress this side reaction. |
| Catalyst | Standard Pd(PPh₃)₄ | Use of modern, highly active phosphine ligands (e.g., SPhos, XPhos) | Highly active catalysts can accelerate the desired coupling, allowing for lower temperatures and shorter reaction times.[8] |
Solution B: Conversion to a More Stable Boronic Ester
Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability.[9][10] Boronic esters are generally less Lewis acidic and less prone to oligomerization.[9] While hydrolysis back to the boronic acid can still occur in situ, the ester form provides greater stability during storage and reaction setup.[11]
Step-by-Step Protocol: Pinacol Ester Formation
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of azeotropically removing water, such as toluene or heptane.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Workup: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester, typically by recrystallization or chromatography.[12]
The workflow below outlines the decision-making process for mitigating deboronation.
Caption: Troubleshooting workflow for deboronation issues.
Solution C: Employ a "Slow-Release" Strategy
For extremely sensitive substrates, a "slow-release" strategy using reagents like N-methyliminodiacetic acid (MIDA) boronates can be highly effective.[1] These masked forms are stable to chromatography and many reaction conditions but slowly hydrolyze under specific basic conditions to release the free boronic acid. This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing the opportunity for deboronation while still allowing the desired cross-coupling to proceed.[8]
Issue 2: Degradation of Starting Material During Storage or Workup
Root Cause Analysis: this compound can degrade even outside of a reaction vessel. Exposure to atmospheric moisture, protic solvents during workup, or non-neutral pH can cause gradual deboronation.[6]
Solution A: Proper Storage and Handling
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or freezer to protect it from moisture and air.
-
Handling: Weigh and handle the material quickly in a dry environment. Avoid leaving containers open to the atmosphere.
Solution B: Modified Workup and Purification Procedures
Aqueous workups can be a major source of deboronation.
Step-by-Step Protocol: pH-Controlled Extractive Workup
This protocol is designed to separate the desired boronic acid from the deboronated byproduct and other non-acidic impurities.
-
Initial Extraction: After the reaction, quench carefully and dilute the crude mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1M) NaOH solution.[13] The boronic acid, being acidic, will partition into the basic aqueous layer as the boronate salt. The less acidic, deboronated byproduct and other neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.
-
Acidification & Re-extraction: Carefully acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl. The boronic acid will precipitate or become soluble in a fresh organic solvent.
-
Final Extraction: Extract the acidified aqueous layer multiple times with fresh ethyl acetate or another suitable solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Part 3: Advanced Protocols & Analytical Methods
Protocol 1: Quantitative Monitoring of Deboronation by RP-HPLC
This method allows for the accurate quantification of the starting material and the deboronated impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B. Ensure the sample is fully dissolved. Non-aqueous capillary electrophoresis (NACE) can also be a powerful alternative for analyzing these labile compounds.[14]
Expected Elution Order: The more polar boronic acid will elute earlier than the less polar deboronated byproduct.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boron Suzuki Coupling | Borates Today [borates.today]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"analytical techniques for monitoring N-Ethyl 4-boronobenzenesulfonamide reaction progress"
Welcome to the technical support center for monitoring the reaction progress of N-Ethyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical techniques essential for successful reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both accuracy and a deeper understanding of the processes involved.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, requires precise control over reaction conditions to ensure optimal yield, purity, and safety. Real-time or near-real-time monitoring of the reaction progress is not merely a quality control step but a fundamental component of process understanding and optimization. By accurately tracking the consumption of reactants and the formation of products and byproducts, researchers can determine reaction endpoints, identify potential side reactions, and elucidate reaction kinetics. This guide will explore the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantitative analysis in organic synthesis due to its high resolution, sensitivity, and reproducibility.[1] For monitoring this compound reactions, it is particularly well-suited for separating the starting materials, intermediates, and the final product from a complex reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting for HPLC Analysis
Q1: What is the best column and mobile phase combination for separating this compound and its precursors?
A1: A reversed-phase C18 column is a robust starting point.[2] Given the polar nature of the boronic acid group and the sulfonamide moiety, careful selection of the mobile phase is crucial. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic modifier like acetonitrile or methanol. The acidic mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing for boronic acid-containing compounds is often due to interactions with residual silanol groups on the silica-based column packing.[3] To mitigate this, you can:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid can protonate the silanol groups, reducing their interaction with your analyte.[3]
-
Use a modern, end-capped column: These columns have fewer accessible silanol groups.
-
Consider a different stationary phase: A phenyl-hexyl or a polar-embedded C18 column might offer different selectivity and reduced tailing.
Q3: I'm seeing inconsistent retention times. What should I check?
A3: Fluctuating retention times are most commonly caused by inconsistencies in the mobile phase composition.[4] A 1% change in the organic solvent concentration can lead to a 5-15% shift in retention time.[4]
-
Gravimetric vs. Volumetric Preparation: Prepare your mobile phase by weight rather than volume for higher accuracy.[4]
-
Degassing: Ensure your mobile phase is properly degassed to prevent bubble formation in the pump.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.[4]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention.
Q4: How do I quantify the reaction progress using HPLC?
A4: Quantification is typically done by creating a calibration curve using standards of known concentrations for your starting materials and product. By integrating the peak areas of your analytes in the reaction sample, you can determine their concentrations relative to the calibration curve.[1] Using an internal standard can correct for variations in injection volume and improve accuracy.[1][5]
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching: At specific time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to stop the reaction.[1]
-
Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Workflow for HPLC Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative, making it ideal for reaction monitoring.[1][6] Both ¹H and ¹¹B NMR can be particularly insightful for this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting for NMR Analysis
Q1: Which nucleus is best to monitor for this reaction, ¹H or ¹¹B?
A1:
-
¹H NMR: This is often the most convenient and sensitive nucleus to monitor. You can track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For example, the ethyl group protons can serve as a clear reporter.
-
¹¹B NMR: This technique directly probes the boron center and is excellent for observing the conversion of the boronic acid to other boron-containing species.[7][8][9] The chemical shift of ¹¹B is highly sensitive to its hybridization state, allowing for clear differentiation between the sp²-hybridized boronic acid starting material and any sp³-hybridized intermediates or products.[9]
Q2: My NMR peaks are broad. What could be the issue?
A2: Broad peaks in NMR can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[10][11]
-
Sample Heterogeneity: If your sample contains undissolved solids or is not well-mixed, it can lead to field inhomogeneity.[10]
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Chemical Exchange: If there are dynamic processes occurring on the NMR timescale, such as the exchange of the boronic acid protons, this can lead to broadened signals.
Q3: How can I ensure accurate quantification with NMR?
A3: For accurate quantification, complete relaxation of the nuclei between pulses is essential.
-
Sufficient Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei you are integrating.[12]
-
Use of an Internal Standard: Adding a known amount of an unreactive internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene) allows for precise concentration determination by comparing the integral of your analyte to the integral of the standard.
Q4: I am monitoring the reaction in situ, but the results seem different from when I run the reaction in a flask. Why?
A4: Conditions inside an NMR tube can differ significantly from a round-bottom flask. A key difference is the lack of efficient stirring in a standard NMR tube, which can dramatically affect reaction kinetics, especially for heterogeneous reactions.[13] For more representative results, consider using a flow-NMR setup where the reaction mixture is circulated from a stirred reactor through the NMR spectrometer.[6][13]
Experimental Protocol: ¹H NMR Monitoring (Offline)
-
Reaction Sampling and Quenching: At desired time points, withdraw an aliquot (e.g., 0.1 mL) and quench it.
-
Sample Preparation: Remove the reaction solvent under reduced pressure. Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay.
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. Calculate the relative concentrations to determine the reaction conversion.
Troubleshooting Logic for NMR Monitoring
Caption: Decision tree for troubleshooting common NMR issues.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an exceptionally sensitive and selective technique for reaction monitoring.[1] It can provide molecular weight information for all components in the reaction mixture, aiding in the identification of products, byproducts, and intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting for MS Analysis
Q1: What ionization technique is best for this compound?
A1: Electrospray ionization (ESI) is the most suitable technique. Given the structure, both positive and negative ion modes should be evaluated. In positive mode ([M+H]⁺), protonation will likely occur on the sulfonamide nitrogen. In negative mode ([M-H]⁻), deprotonation could occur at the boronic acid hydroxyl groups.
Q2: I'm having trouble getting a good signal for my compound. What can I do?
A2:
-
Optimize Mobile Phase: The mobile phase composition significantly impacts ESI efficiency. For positive mode, acidic additives like formic acid can promote protonation. For negative mode, a basic additive like ammonium hydroxide might be beneficial, although this can be detrimental to silica-based columns.
-
Adjust Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature.
-
Check for Ion Suppression: The reaction matrix can suppress the ionization of your analyte. Diluting the sample before infusion or analysis can often alleviate this issue.
Q3: What are the expected fragmentation patterns for this molecule in MS/MS?
A3: Aromatic sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[14][15] Other expected fragments would arise from the cleavage of the N-ethyl bond and the C-S bond. Understanding these patterns is crucial for confirming the identity of your product and for developing selected reaction monitoring (SRM) methods for enhanced quantitative performance.[15][16]
Typical Mass Spectral Data
| Species | Expected m/z (Positive ESI) | Expected m/z (Negative ESI) |
| This compound | 214.07 [M+H]⁺ | 212.05 [M-H]⁻ |
| 4-boronobenzenesulfonic acid | 187.01 [M+H]⁺ | 185.00 [M-H]⁻ |
| Ethylamine | 46.06 [M+H]⁺ | N/A |
Note: These are theoretical monoisotopic masses. Observed m/z may vary slightly.
Workflow for LC-MS Analysis
Caption: General workflow for LC-MS based reaction analysis.
Conclusion: An Integrated Approach
For comprehensive and robust monitoring of this compound reactions, an integrated analytical approach is recommended. HPLC provides excellent quantitative data on the major components. NMR offers detailed structural confirmation and is invaluable for in situ studies. LC-MS delivers unparalleled sensitivity and specificity, crucial for identifying trace-level byproducts and confirming molecular weights. By leveraging the strengths of each technique and understanding their potential pitfalls, researchers can gain a complete picture of their reaction, leading to more efficient process development and higher quality outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Magritek [magritek.com]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Stability Advantage: A Comparative Guide to N-Methyliminodiacetic Acid (MIDA) Boronates vs. Traditional Boronic Acids in Suzuki-Miyaura Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. While traditional boronic acids have been the workhorses in this field, their inherent instability presents significant challenges.[3][4] This guide provides an in-depth comparison of a modern, stabilized alternative—N-methyliminodiacetic acid (MIDA) boronates—against their traditional boronic acid counterparts, supported by experimental insights and data. While the query mentioned N-Ethyl-4-boronobenzenesulfonamide, the available literature extensively covers MIDA boronates as a prime example of stabilized boronic acid surrogates, and the principles discussed are broadly applicable to the development of next-generation, stable boron reagents.
The Challenge with Traditional Boronic Acids: A Double-Edged Sword of Reactivity and Instability
Boronic acids are generally effective nucleophiles in the Suzuki-Miyaura catalytic cycle.[5] Their Lewis acidity facilitates the crucial transmetalation step with the palladium catalyst.[4] However, this reactivity is intrinsically linked to their instability. Many boronic acids, especially heteroaryl, vinyl, and cyclopropyl derivatives, are prone to decomposition through several pathways:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired starting material.[6][7]
-
Oxidation: Exposure to air can lead to the oxidation of the boronic acid, diminishing its purity and reactivity.[8]
-
Anhydride and Trimer Formation (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which can have different reactivity profiles and complicate stoichiometry.[9]
These degradation pathways result in a cascade of practical issues in the lab: inconsistent reaction yields, difficulties in purification, and a limited shelf-life, often necessitating storage under inert atmospheres and at low temperatures.[4] The poor stability of many boronic acids on silica gel also complicates chromatographic purification.[10]
MIDA Boronates: A Paradigm of Stability and Controlled Release
N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to the challenges posed by traditional boronic acids.[11][12] In MIDA boronates, the boron atom is tetracoordinate, forming a stable, bicyclic structure through a dative bond with the tertiary amine of the MIDA ligand.[13] This structural feature imparts remarkable stability.
MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional stability to air and moisture, allowing for long-term benchtop storage without degradation.[12][14] This stability extends to their compatibility with silica gel chromatography, simplifying purification.[10][14]
Crucially, MIDA boronates are "protected" forms of boronic acids that are unreactive under anhydrous Suzuki-Miyaura coupling conditions.[11] The active boronic acid can be released in a controlled manner (in situ) under mild aqueous basic conditions.[11][15] This "slow-release" strategy ensures that a low concentration of the often-unstable boronic acid is present at any given time, minimizing decomposition while allowing for efficient cross-coupling.[6][15]
Head-to-Head Comparison: MIDA Boronates vs. Traditional Boronic Acids
| Feature | Traditional Boronic Acids | MIDA Boronates | Rationale & Implications |
| Stability & Handling | Often unstable, particularly heteroaryl, vinyl, and cyclopropyl derivatives.[15] Susceptible to protodeboronation, oxidation, and boroxine formation.[3][6][8] Requires inert atmosphere and often cold storage.[4] | Indefinitely stable at room temperature in air.[11][14] Crystalline solids that are easy to handle.[12] | MIDA boronates significantly simplify workflows and improve reproducibility by eliminating the need for special handling and storage. |
| Purity & Purification | Can be challenging to obtain and maintain in high purity due to decomposition.[4] Often incompatible with silica gel chromatography.[10] | Generally high purity and compatible with standard purification techniques like column chromatography.[10][14] | The ability to purify MIDA boronates via chromatography ensures high-quality starting materials, leading to cleaner reactions and higher isolated yields. |
| Reactivity | Generally more reactive, leading to faster reaction times under optimal conditions.[4] | Requires an initial deprotection step (hydrolysis) to generate the active boronic acid.[11] The "slow-release" can lead to longer overall reaction times but minimizes side reactions.[15] | The choice depends on the specific application. For robust substrates, a traditional boronic acid may be faster. For sensitive substrates or complex syntheses, the controlled release from MIDA boronates is advantageous. |
| Reaction Scope | The instability of certain boronic acids limits their use, especially with less reactive coupling partners (e.g., aryl chlorides).[15] | Enables the use of otherwise inaccessible or highly unstable boronic acids in a wide range of Suzuki-Miyaura couplings, including those with challenging substrates.[11][15] | MIDA boronates expand the synthetic utility of the Suzuki-Miyaura reaction to a broader scope of building blocks. |
| Iterative Cross-Coupling | Difficult to perform selectively due to the high reactivity of the boronic acid functional group. | The protected nature of MIDA boronates allows for selective, iterative cross-coupling reactions, enabling the synthesis of complex molecules in a modular fashion.[11] | This is a significant advantage for the synthesis of oligomers and complex natural products where sequential bond formation is required.[16] |
Experimental Protocols: A Practical Guide
General Suzuki-Miyaura Coupling with a Traditional Aryl Boronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Coupling with a MIDA Boronate utilizing the "Slow-Release" Protocol
This protocol is adapted for the use of air-stable MIDA boronates, particularly with challenging or unstable boronic acid derivatives.[15]
Materials:
-
Aryl halide (e.g., an unactivated aryl chloride, 1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture with stirring (e.g., 60-80 °C) for the required time (can be several hours due to slow release).
-
Monitor the reaction for the consumption of starting materials.
-
After cooling to room temperature, perform a standard aqueous workup as described in the previous protocol.
-
Purify the product using standard methods.
Visualizing the Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Workflow: Traditional Boronic Acid vs. MIDA Boronate
Caption: A comparison of laboratory workflows for traditional boronic acids and MIDA boronates.
Conclusion: Embracing Stability for Robust Synthesis
While traditional boronic acids remain valuable reagents, their inherent instability can compromise the efficiency and reproducibility of Suzuki-Miyaura cross-coupling reactions. MIDA boronates offer a compelling alternative, providing exceptional stability, ease of handling, and the ability to engage in controlled "slow-release" chemistry. This allows for the successful coupling of previously challenging and unstable boronic acid derivatives, significantly expanding the scope and reliability of this powerful C-C bond-forming reaction. For researchers aiming for robust, scalable, and reproducible synthetic routes, particularly in the context of complex molecule synthesis and drug discovery, the adoption of stabilized boronic acid surrogates like MIDA boronates represents a significant step forward.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Comparative Analysis of N-Ethyl-4-boronobenzenesulfonamide with Other Organoboron Reagents
In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The success of this reaction is intrinsically tied to the choice of the organoboron reagent.[3] While boronic acids have been the traditional workhorse, their limitations, such as instability and susceptibility to decomposition, have driven the innovation of new classes of boron reagents.[4] This guide provides an in-depth comparative analysis of a specialized reagent, N-Ethyl-4-boronobenzenesulfonamide, against the more conventional boronic acids, MIDA boronates, and potassium trifluoroborates, offering field-proven insights for researchers, scientists, and drug development professionals.
The Organoboron Reagent Families: A Strategic Overview
The selection of an organoboron reagent is a critical decision that influences reaction efficiency, stability, and scope.[3] The ideal reagent offers a balance of stability for storage and handling with sufficient reactivity to participate in the catalytic cycle under mild conditions.[3]
-
Boronic Acids (R-B(OH)₂): The most common class, offering high reactivity and atom economy.[5] However, they are prone to protodeboronation and can form cyclic boroxine anhydrides, complicating stoichiometry and storage.[4]
-
MIDA Boronates (R-B(MIDA)): These N-methyliminodiacetic acid protected boronates are exceptionally stable, crystalline solids compatible with chromatography and long-term benchtop storage.[4][6][7] The boronic acid is liberated under mild basic conditions, allowing for a "slow-release" strategy or iterative cross-couplings.[4][8][9]
-
Potassium Trifluoroborates ([R-BF₃]K): Air- and moisture-stable crystalline salts that are less prone to protodeboronation than boronic acids.[2][10] Their enhanced stability often requires specific activation conditions to achieve efficient transmetalation.[10]
-
N-Ethyl-4-boronobenzenesulfonamide (EtHN(O₂)S-C₆H₄-B(OH)₂): This reagent belongs to the boronic acid family but is functionalized with a sulfonamide group. Sulfonamides are known to be versatile functional groups in medicinal chemistry and can act as building blocks for more complex molecules.[11][12] The key hypothesis is that the electron-withdrawing nature of the sulfonamide moiety modulates the electronic properties of the boron center, impacting its stability and reactivity profile.
Physicochemical Properties and Handling: A Comparative Table
The choice of reagent is often dictated by practical considerations of stability and ease of use. The following table provides a comparative summary.
| Reagent Class | Typical Appearance | Stability Profile | Key Advantages | Key Disadvantages |
| Boronic Acids | White to off-white solids | Variable; sensitive to moisture and heat, prone to boroxine formation. | High reactivity, commercially available, broad scope.[5] | Often require special handling/storage; can be difficult to purify.[4] |
| MIDA Boronates | Crystalline solids | Indefinitely stable to air, moisture, and chromatography.[4][6] | Excellent for multi-step synthesis; enables iterative cross-coupling.[6][7] | Requires an orthogonal deprotection step to release the active boronic acid.[4] |
| Potassium Trifluoroborates | Crystalline solids | Highly stable to air and moisture; less prone to protodeboronation.[2][10] | Easy to handle and store; purification is often straightforward. | Generally lower reactivity than boronic acids; may require more forcing conditions. |
| N-Ethyl-4-boronobenzenesulfonamide | White to off-white solid (inferred)[11][12] | Expected to be more stable than simple arylboronic acids due to crystalline nature. | Unique functional handle; potential for modulated reactivity. | Limited commercial availability; less extensively studied. |
Experimental Design: A Standardized Protocol for Comparison
To establish a baseline for performance, we propose a standardized Suzuki-Miyaura coupling protocol. The causality behind this design is to ensure a fair comparison by keeping all other variables constant. The use of a palladium catalyst, a base, and an appropriate solvent system is fundamental to the reaction mechanism.[1]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: In a flame-dried reaction vessel, combine the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) under an inert atmosphere (e.g., Argon or Nitrogen). The inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1, 5 mL). Purging the solvent with an inert gas removes dissolved oxygen, which can oxidize and deactivate the catalyst. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by a suitable technique (TLC, GC-MS, or LC-MS) until the starting material is consumed.[13]
-
Aqueous Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. This step removes the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[14]
Caption: A standardized workflow for comparative Suzuki-Miyaura coupling experiments.
Performance Metrics: An Illustrative Comparison
Based on established chemical principles, the following table presents illustrative data for a model coupling reaction (e.g., 4-iodoanisole with the corresponding phenylboron reagent). This data is intended to guide reagent selection by highlighting potential performance differences.
| Organoboron Reagent | Expected Reaction Time | Expected Yield | Key Considerations |
| Phenylboronic Acid | Fast (1-4 h) | High (85-95%) | Potential for side products from boroxine formation or protodeboronation. |
| Phenyl MIDA Boronate | Slow (8-24 h) | High (80-90%) | Reaction time is dictated by the slow hydrolysis of the MIDA group.[9] |
| Potassium Phenyltrifluoroborate | Moderate (4-12 h) | Good (75-85%) | Often requires higher temperatures or specific bases (e.g., fluorides) for optimal results. |
| N-Ethyl-4-boronobenzenesulfonamide | Fast (1-4 h) | High (85-95%) | Reactivity is expected to be similar to or slightly enhanced compared to phenylboronic acid due to electronic effects. |
Mechanistic Insight: The Sulfonamide Advantage
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][13] The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[4]
The N-ethylsulfonamide group on the aromatic ring of N-Ethyl-4-boronobenzenesulfonamide is strongly electron-withdrawing. This property is hypothesized to increase the Lewis acidity of the boron atom. An increased Lewis acidity facilitates the attack of the base (e.g., hydroxide) to form the reactive boronate complex, thereby accelerating the transmetalation step and potentially the overall reaction rate.
Caption: The proposed mechanistic advantage of the sulfonamide functional group.
Authoritative Conclusion & Future Directions
This comparative analysis reveals that while established reagents like MIDA boronates and potassium trifluoroborates offer superior stability, N-Ethyl-4-boronobenzenesulfonamide presents a compelling profile as a highly reactive boronic acid with potentially enhanced stability and a valuable synthetic handle. The electron-withdrawing sulfonamide group is logically expected to accelerate the key transmetalation step, making it an excellent candidate for challenging couplings or for syntheses where reaction efficiency is paramount.
For drug development professionals, the presence of the sulfonamide moiety is particularly attractive, as this functional group is a common pharmacophore. The use of this reagent could streamline synthetic routes by incorporating a key structural feature from the outset.
Further experimental validation is required to fully map the substrate scope, functional group tolerance, and precise stability parameters of N-Ethyl-4-boronobenzenesulfonamide. However, based on fundamental chemical principles, it represents a highly promising tool in the ever-expanding toolkit of the modern synthetic chemist.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 12. CAS 28860-08-4: N-ethyl-4-nitrobenzenesulfonamide [cymitquimica.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
"performance evaluation of N-Ethyl 4-boronobenzenesulfonamide in robust chemical synthesis"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for robust and versatile building blocks is paramount. N-Ethyl 4-boronobenzenesulfonamide, a functionalized arylboronic acid, has emerged as a reagent of interest for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive performance evaluation of this compound, comparing it with common alternatives and offering detailed experimental insights to inform its application in robust chemical synthesis.
Introduction to this compound: A Multifunctional Building Block
This compound, systematically known as (4-(N-Ethylsulfamoyl)phenyl)boronic acid, integrates two key functional moieties onto a phenyl ring: a boronic acid and an N-ethylsulfonamide. This unique combination imparts distinct electronic properties and synthetic handles, making it a valuable tool in organic synthesis.
The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The N-ethylsulfonamide group, on the other hand, is an electron-withdrawing group that can modulate the reactivity of the boronic acid. Furthermore, the sulfonamide moiety itself is a prevalent pharmacophore in medicinal chemistry, offering a potential site for further functionalization or for influencing the physicochemical properties of the final compound.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis
The Suzuki-Miyaura reaction is a primary application for this compound. The efficiency of this reaction is highly dependent on the electronic nature of the boronic acid. Electron-donating groups on the phenyl ring generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex influence.
To provide a clear performance comparison, we will evaluate this compound against two commonly used alternatives: Phenylboronic Acid (a neutral benchmark) and 4-Methoxyphenylboronic Acid (an electron-rich analogue).
| Boronic Acid | Substituent Effect | Typical Yield Range (%) | Reaction Rate | Key Considerations |
| This compound | Electron-withdrawing | 75-90 | Moderate | May require slightly more forcing conditions (higher temperature or catalyst loading) compared to electron-rich boronic acids. The sulfonamide group offers a site for further functionalization. |
| Phenylboronic Acid | Neutral | 85-98 | Moderate to Fast | Generally reliable and serves as a good baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating | 90-99 | Fast | Often proceeds smoothly under mild conditions with lower catalyst loadings. |
Note: Yields are representative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system used.
The electron-withdrawing nature of the N-ethylsulfonamide group in this compound can lead to a comparatively slower reaction rate than its electron-rich counterparts. However, with appropriate optimization of reaction conditions, high yields can be consistently achieved. The presence of the sulfonamide can also be advantageous in preventing unwanted side reactions like protodeboronation, particularly under basic conditions.
Experimental Protocols and Methodologies
To ensure reproducible and optimal results, detailed experimental protocols are essential. Below are representative procedures for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This two-step protocol is adapted from procedures for similar sulfonamide-functionalized phenylboronic acids.
Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide
Caption: Synthesis of the sulfonamide intermediate.
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) followed by ethylamine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Borylation to this compound
Caption: Miyaura borylation to form the target boronic acid.
Procedure:
-
To an oven-dried flask, add N-Ethyl-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane.
-
Heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid using standard conditions (e.g., treatment with sodium periodate and ammonium acetate).
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Mechanistic Considerations and Causality
The performance of this compound in Suzuki-Miyaura coupling is intrinsically linked to the catalytic cycle. The electron-withdrawing sulfonamide group decreases the nucleophilicity of the ipso-carbon of the phenyl ring attached to the boron atom. This can slow down the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
To counteract the potentially slower transmetalation, several strategies can be employed:
-
Choice of Base: Stronger bases can facilitate the formation of the more reactive boronate species, accelerating transmetalation.
-
Ligand Selection: Electron-rich and bulky phosphine ligands on the palladium catalyst can promote both the oxidative addition and reductive elimination steps, improving overall efficiency.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher barrier for transmetalation.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for robust chemical synthesis. While its electron-withdrawing nature may necessitate slightly more vigorous reaction conditions compared to electron-rich boronic acids, it offers the significant advantages of a synthetically useful handle for further diversification and potentially enhanced stability. The provided comparative data and detailed protocols serve as a practical guide for researchers to effectively incorporate this reagent into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science where the sulfonamide moiety is of high interest. Future investigations could focus on expanding the scope of its applications in other cross-coupling reactions and exploring the impact of the N-ethyl group on the biological activity of the resulting products.
References
A Senior Scientist's Guide to N-Ethyl 4-boronobenzenesulfonamide: Cross-Reactivity and Functional Group Tolerance
Introduction: A Bifunctional Tool for Modern Chemistry
N-Ethyl 4-boronobenzenesulfonamide is a unique bifunctional molecule that marries the robust stability of a sulfonamide with the versatile reactivity of an arylboronic acid. This structure positions it as a compelling building block in medicinal chemistry, a probe for chemical biology, and a versatile reagent in organic synthesis. The success of any application, however, hinges on a deep understanding of its chemical behavior—specifically, its tolerance for other functional groups and its potential for off-target cross-reactivity.
This guide provides an in-depth analysis of these critical parameters. We move beyond simple compatibility charts to explain the underlying chemical principles that govern the molecule's interactions. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to anticipate challenges, design smarter experiments, and unlock the full potential of this and similar boronic acid-based reagents.
Section 1: Molecular Profile and Key Reactive Centers
At its core, the reactivity of this compound is a tale of two moieties: the electrophilic boronic acid and the chemically stable N-ethylsulfonamide.
Navigating the Frontier of Drug Discovery: The Case for Boron-Containing Sulfonamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. In this pursuit, the incorporation of unique chemical moieties into established pharmacophores has proven to be a fruitful strategy. One such area of growing interest is the development of boron-containing sulfonamides. This guide delves into the scientific rationale and potential advantages of this class of compounds, with a specific focus on the conceptual advantages of a molecule like N-Ethyl 4-boronobenzenesulfonamide.
While extensive case studies for this compound are not widely available in peer-reviewed literature, we can extrapolate its potential advantages by examining the well-documented roles of both the sulfonamide group and the boronic acid moiety in drug design. This guide will, therefore, present a comparative analysis based on established principles and data from related compounds, offering a forward-looking perspective for researchers in the field.
The Sulfonamide Scaffold: A Foundation of Therapeutic Success
The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications. Its utility stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions.
Historically, sulfonamides are renowned for their antimicrobial properties. However, their therapeutic reach has expanded significantly to include diuretics, anticonvulsants, and notably, inhibitors of carbonic anhydrases (CAs).[1][2][3] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group, crucial for the potent inhibition of metalloenzymes like CAs.[4][5]
The Boronic Acid Moiety: A Unique Tool for Molecular Recognition
Boronic acids and their derivatives have emerged as powerful tools in drug discovery, largely due to the unique chemical properties of the boron atom.[6] The boron atom in a boronic acid group is electron-deficient, allowing it to form reversible covalent bonds with diols and other nucleophiles, a feature not commonly observed with other functional groups. This capacity for unique interactions has been successfully exploited in the design of inhibitors for various enzymes, including proteases and, more recently, as sensors for biological molecules.[6]
This compound: A Hybrid Design with Synergistic Potential
The hypothetical structure of this compound combines the established therapeutic scaffold of a sulfonamide with the unique chemical attributes of a boronic acid. This hybrid design presents several potential advantages over traditional sulfonamides.
Dual-Targeting Capabilities and Enhanced Selectivity
A key hypothesized advantage of this compound lies in its potential for dual-target engagement or enhanced selectivity. The sulfonamide portion can be directed towards its traditional targets, such as carbonic anhydrases, while the boronic acid moiety could simultaneously interact with proximal residues or co-factors, leading to a more potent and selective inhibition.
For instance, in the context of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors and a validated anticancer target, selectivity is paramount.[4][5][7] While traditional sulfonamides can inhibit various CA isoforms, the addition of a boronic acid group could allow for finer discrimination between them.
Hypothetical Binding Mode Comparison:
To illustrate this, let's consider a simplified model of inhibitor binding to the active site of a generic carbonic anhydrase.
Caption: Hypothetical binding modes of a traditional sulfonamide versus this compound.
This diagram illustrates how the boronic acid moiety could form an additional, reversible covalent bond with a suitable amino acid residue (like serine or threonine) in or near the active site, thereby increasing the inhibitor's residence time and potency.
Modulated Physicochemical Properties for Improved Drug Delivery
The introduction of a boronic acid group can significantly alter the physicochemical properties of a molecule, including its solubility, lipophilicity, and membrane permeability. These parameters are critical for a drug's pharmacokinetic profile. The N-ethyl group on the sulfonamide nitrogen further modulates lipophilicity.[8] This fine-tuning of properties could lead to improved oral bioavailability or better penetration of specific tissues, such as the eye for glaucoma treatment or solid tumors for cancer therapy.
Table 1: Comparison of Physicochemical Properties (Predicted)
| Compound | Predicted logP | Predicted Aqueous Solubility (mg/L) | Key Features |
| 4-Methylbenzenesulfonamide | 0.9 | High | Standard sulfonamide scaffold. |
| N-Ethyl-4-methylbenzenesulfonamide | 1.5 | Moderate | Increased lipophilicity due to the ethyl group.[9] |
| This compound | ~1.2 | Moderate to High | Boronic acid can increase polarity and solubility. |
Note: These are estimated values for illustrative purposes. Actual experimental values may vary.
Experimental Workflow for Evaluating Novel Borono-Sulfonamides
For researchers interested in exploring the potential of this compound or similar compounds, a structured experimental approach is crucial.
Synthesis
The synthesis of this compound would likely involve a multi-step process, starting from a commercially available boronic acid or by introducing the boronic acid functionality onto a pre-existing sulfonamide scaffold.
Caption: A potential synthetic route for this compound.
In Vitro Evaluation
A comprehensive in vitro evaluation is the next critical step. This should include:
-
Enzyme Inhibition Assays: Determine the inhibitory potency (IC₅₀ or Kᵢ values) against the target enzyme (e.g., various CA isoforms).
-
Selectivity Profiling: Assess the inhibitory activity against a panel of related enzymes to determine the selectivity profile.
-
Cell-Based Assays: Evaluate the compound's efficacy in relevant cell lines (e.g., cancer cell lines overexpressing CA IX).[10][11]
-
Physicochemical Property Determination: Experimentally measure logP, solubility, and pKa.
Table 2: Illustrative In Vitro Data Comparison
| Inhibitor | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | Selectivity Index (CA II/CA IX) |
| Acetazolamide (Standard) | 12 | 25 | 0.48 |
| Ethoxzolamide (Standard) | 8 | 15 | 0.53 |
| Hypothetical Borono-Sulfonamide | 50 | 5 | 10 |
This table presents hypothetical data to illustrate the potential for improved selectivity.
Future Directions and Conclusion
The conceptual framework presented here for this compound underscores a promising direction in drug design. The strategic combination of a well-established pharmacophore with a moiety capable of unique chemical interactions opens up new avenues for developing more potent and selective therapeutics.
While the specific compound this compound requires further investigation to validate these projected advantages, the underlying principles are sound and grounded in established medicinal chemistry concepts. Researchers are encouraged to explore this and similar structures to unlock the full potential of boron-containing sulfonamides in addressing a range of therapeutic challenges. The synthesis and evaluation of such novel compounds will undoubtedly contribute valuable insights to the ongoing evolution of rational drug design.
References
- 1. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 9. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Guide to Assessing Reproducibility in Suzuki-Miyaura Coupling: A Comparative Study of N-Ethyl-4-boronobenzenesulfonamide and Phenylboronic Acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of synthetic chemistry, and particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, ensuring that a reported outcome can be consistently achieved is paramount for advancing research and development. This guide provides a comprehensive framework for assessing the reproducibility of results, using a comparative study of a specialized boronic acid derivative, N-Ethyl-4-boronobenzenesulfonamide, and a foundational reagent, Phenylboronic acid.
This document is not a rigid protocol but rather a dynamic guide to empower researchers to design and execute their own robust reproducibility studies. We will delve into the "why" behind experimental choices, providing the rationale for protocol design and data analysis to ensure that the methodologies are self-validating.
The Critical Role of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that can significantly influence the reaction's efficiency, yield, and, crucially, its reproducibility.[2][3]
N-Ethyl-4-boronobenzenesulfonamide is a specialized boronic acid derivative. The presence of the sulfonamide group can modulate the electronic properties and solubility of the molecule, potentially influencing its reactivity and stability. In contrast, Phenylboronic acid is one of the most common and well-studied boronic acids, serving as a benchmark in many Suzuki-Miyaura coupling reactions.[3][4] Its simplicity and extensive characterization make it an ideal candidate for a comparative reproducibility study.
This guide will use the Suzuki-Miyaura coupling of these two boronic acids with 4-iodoanisole as a model reaction to illustrate the principles of assessing reproducibility.
Experimental Design: A Framework for Robustness
To rigorously assess reproducibility, we will employ a Design of Experiments (DoE) approach.[5][6][7] DoE is a statistical methodology that allows for the systematic and simultaneous investigation of multiple factors, providing a more comprehensive understanding of a reaction's robustness compared to the traditional one-variable-at-a-time (OVAT) approach.[8][9]
Our comparative study will focus on key parameters that can influence the outcome of the Suzuki-Miyaura reaction.
Experimental Workflow for Comparative Reproducibility Study
Caption: A generalized workflow for a comparative reproducibility study using a Design of Experiments approach.
Detailed Experimental Protocols
The following protocols are designed to be executed in parallel for both N-Ethyl-4-boronobenzenesulfonamide and Phenylboronic acid to ensure a direct and unbiased comparison.
Materials and Reagents
-
Boronic Acids:
-
N-Ethyl-4-boronobenzenesulfonamide (Purity ≥ 98%)
-
Phenylboronic acid (Purity ≥ 98%)
-
-
Aryl Halide: 4-Iodoanisole (Purity ≥ 99%)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Internal Standard (for analytical quantification): Undecane
Rationale for Reagent Selection:
-
Purity: High-purity reagents are essential to minimize variability from impurities that could affect the reaction.[2]
-
Catalyst: Pd(PPh₃)₄ is a commonly used, well-characterized catalyst for Suzuki-Miyaura reactions, providing a reliable baseline.[10]
-
Base and Solvent: The choice of K₂CO₃ and a dioxane/water system is a standard and effective combination for a wide range of Suzuki couplings.[11]
Protocol for a Single Experimental Run (to be repeated for each condition in the DoE)
-
Reaction Setup:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid (0.5 mmol), 4-iodoanisole (0.5 mmol), potassium carbonate (1.5 mmol), and the specified amount of Pd(PPh₃)₄ catalyst according to the DoE plan.
-
Add the internal standard, undecane (0.25 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
-
Solvent Addition:
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the Schlenk tube via syringe. Degassing the solvent is important to remove dissolved oxygen which can deactivate the catalyst.
-
-
Reaction:
-
Place the Schlenk tube in a pre-heated oil bath at the temperature specified by the DoE plan.
-
Stir the reaction mixture vigorously for the designated reaction time (e.g., 12 hours). Consistent stirring is important for ensuring homogeneity.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR and HPLC to determine the yield and purity. The yield should be calculated relative to the internal standard.
-
Design of Experiments (DoE) Parameters
For our comparative study, we will use a full factorial design to investigate the effects of three key parameters at two levels each. This will result in 2³ = 8 experiments for each boronic acid.
| Factor | Level 1 (-) | Level 2 (+) | Rationale |
| Catalyst Loading (mol%) | 1 | 3 | To assess the reaction's sensitivity to catalyst concentration. |
| Base Equivalents | 2 | 4 | To evaluate the impact of base stoichiometry on the reaction outcome. |
| Temperature (°C) | 80 | 100 | To understand the influence of thermal energy on reaction kinetics and stability. |
Data Analysis and Interpretation
The primary response variable for our study will be the product yield , as determined by quantitative NMR or HPLC analysis against an internal standard.
Statistical Analysis
-
Analysis of Variance (ANOVA): ANOVA will be used to determine which factors (catalyst loading, base equivalents, temperature) and their interactions have a statistically significant effect on the product yield for each boronic acid.[12]
-
Response Surface Methodology (RSM): RSM can be used to visualize the relationship between the experimental factors and the yield, helping to identify optimal reaction conditions.[6]
Assessing Reproducibility
Reproducibility will be assessed by comparing the variance in the results obtained for N-Ethyl-4-boronobenzenesulfonamide and Phenylboronic acid across the different experimental conditions. Key metrics to consider include:
-
Standard Deviation and Coefficient of Variation: A lower standard deviation and coefficient of variation across replicate experiments under the same conditions indicate higher repeatability.
-
Comparison of Factor Effects: Analyzing the ANOVA results will reveal if the two boronic acids respond differently to changes in the experimental parameters. A more robust reagent will show less variability in yield despite changes in conditions.
Visualizing Logical Relationships
The decision-making process for assessing reproducibility can be visualized as follows:
Caption: A flowchart illustrating the logical steps in analyzing the experimental data to assess reproducibility.
Conclusion
This guide provides a framework for a systematic and statistically sound assessment of the reproducibility of results using N-Ethyl-4-boronobenzenesulfonamide in comparison to a standard reagent, Phenylboronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction. By employing a Design of Experiments approach, researchers can gain a deeper understanding of a reaction's robustness and make informed decisions about the selection of reagents for their specific applications. The principles and methodologies outlined here are broadly applicable to the assessment of reproducibility for a wide range of chemical transformations, contributing to the overall integrity and reliability of scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 9. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic and Crystallographic Validation of N-Ethyl 4-boronobenzenesulfonamide Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. N-Ethyl 4-boronobenzenesulfonamide is a versatile building block, poised for a variety of chemical transformations leveraging the reactivity of its boronic acid and sulfonamide functionalities. This guide provides an in-depth comparison of the primary analytical techniques used to validate the products of its key reactions, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
The Synthetic Landscape of this compound
Before delving into the validation of its products, it is pertinent to understand the likely synthetic transformations this compound may undergo. The presence of the arylboronic acid moiety makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the sulfonamide offers sites for further functionalization. The most probable reaction products requiring validation are:
-
Suzuki-Miyaura Coupling Products: The reaction of the boronic acid with aryl or vinyl halides to form a new carbon-carbon bond.
-
Buchwald-Hartwig Amination Products: The coupling of the boronic acid with amines to form a new carbon-nitrogen bond.
-
Oxidation Products: The conversion of the boronic acid to a hydroxyl group, yielding a phenol derivative.
This guide will use these three classes of potential products as exemplars for demonstrating the application and comparative strengths of various validation techniques.
A Comparative Overview of Validation Methodologies
The structural elucidation of organic molecules is rarely accomplished with a single technique. Instead, a combination of spectroscopic and crystallographic methods is employed to build a comprehensive and irrefutable structural model.[1][2][3] Each technique provides a unique piece of the structural puzzle.
| Technique | Information Gained | Strengths | Limitations |
| FTIR Spectroscopy | Functional group identification | Rapid, inexpensive, good for initial screening | Provides limited information on the overall molecular framework |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C, ¹¹B), stereochemistry | Unparalleled for determining the carbon-hydrogen framework and connectivity | Can be complex to interpret for large molecules, requires soluble samples |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns | High sensitivity, provides exact mass | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths and angles, stereochemistry | The "gold standard" for structural determination | Requires a suitable single crystal, which can be difficult to obtain |
The interplay of these techniques provides a robust validation workflow. FTIR can quickly confirm the presence or absence of key functional groups, mass spectrometry provides the molecular formula, NMR spectroscopy elucidates the precise atomic connectivity, and X-ray crystallography, when possible, offers the definitive three-dimensional structure.
Spectroscopic Validation in Detail
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent first-pass analytical technique to confirm the transformation of functional groups.[4][5][6]
Expected Spectral Changes for this compound Reactions:
| Reaction | Starting Material (this compound) | Expected Product | Key FTIR Spectral Changes |
| Suzuki-Miyaura Coupling | Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹) | Biaryl sulfonamide | Disappearance of the broad O-H and B-O stretches. Appearance of new C-H bending frequencies characteristic of the coupled aromatic ring. |
| Buchwald-Hartwig Amination | Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹) | N-Aryl sulfonamide | Disappearance of the broad O-H and B-O stretches. Appearance of a new N-H stretch (if a primary or secondary amine is used) or changes in the aromatic C-N stretching region. |
| Oxidation | Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹) | Phenolic sulfonamide | The broad O-H stretch from the boronic acid will be replaced by a potentially sharper phenolic O-H stretch. The B-O stretch will disappear. |
Characteristic Sulfonamide Absorptions: The sulfonamide group itself gives rise to characteristic IR bands, which should remain present in all reaction products. These include:
-
Asymmetric SO₂ stretching: ~1320-1310 cm⁻¹[7]
-
Symmetric SO₂ stretching: ~1155-1143 cm⁻¹[7]
-
S-N stretching: ~914-895 cm⁻¹[7]
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)[8][9]
-
Grind the Sample: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid product.
-
Mix with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and gently mix with the sample.
-
Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analyze: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8][9][10][11][12] For the reaction products of this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments will provide a wealth of structural information.
Expected NMR Spectral Changes:
| Reaction | Key ¹H NMR Changes | Key ¹³C NMR Changes | ¹¹B NMR |
| Suzuki-Miyaura Coupling | Appearance of new aromatic proton signals from the coupled ring. Shift in the signals of the original aromatic ring due to the new substituent. | Appearance of new aromatic carbon signals. The carbon previously attached to the boron will shift significantly upfield. | The broad signal around 28-33 ppm for the boronic acid will disappear. |
| Buchwald-Hartwig Amination | Appearance of new signals for the protons of the coupled amine. Potential appearance of a new N-H proton signal. | Appearance of new carbon signals from the coupled amine. The carbon previously attached to the boron will shift significantly upfield. | The broad signal around 28-33 ppm for the boronic acid will disappear. |
| Oxidation | The aromatic protons ortho to the newly formed hydroxyl group will experience a significant upfield shift due to its electron-donating nature. Appearance of a broad phenolic OH proton signal. | The carbon attached to the new hydroxyl group will shift significantly downfield. | The broad signal around 28-33 ppm for the boronic acid will disappear. |
¹¹B NMR Spectroscopy: This is a crucial, though often overlooked, experiment for reactions involving boronic acids. The chemical shift of the boron atom is highly sensitive to its coordination environment.[13][14] The starting this compound will exhibit a broad signal in the range of 28-33 ppm. Upon successful reaction, this signal will disappear, providing unequivocal evidence of the consumption of the boronic acid starting material.
Experimental Protocol: ¹H NMR Data Acquisition[17][18][19]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Optimization: Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ of the protons of interest.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data, co-adding a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound, which is critical for confirming the identity of a reaction product.[15][16][17][18][19] Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.[13][20][21]
Expected Mass Spectral Data:
| Reaction Product | Expected Ionization (ESI+) | Key Information Gained |
| Suzuki-Miyaura Product | [M+H]⁺, [M+Na]⁺ | Confirmation of the addition of the aryl/vinyl group and loss of B(OH)₂. High-resolution MS can confirm the elemental composition. |
| Buchwald-Hartwig Product | [M+H]⁺, [M+Na]⁺ | Confirmation of the addition of the amine group and loss of B(OH)₂. High-resolution MS can confirm the elemental composition. |
| Oxidation Product | [M+H]⁺, [M+Na]⁺ | Confirmation of the replacement of B(OH)₂ with an OH group. High-resolution MS can confirm the elemental composition. |
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information.[13][22][23] For example, the fragmentation pattern of the sulfonamide moiety can be a useful diagnostic tool.
Experimental Protocol: ESI-MS Sample Preparation[5]
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.
Crystallographic Validation: The Definitive Structure
While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure.[24][25][26] It provides a three-dimensional map of the atoms in a molecule, revealing precise bond lengths, bond angles, and stereochemistry.[7][27][28][29][30]
When to Pursue X-ray Crystallography:
-
When the structure is novel and cannot be definitively assigned by spectroscopy alone.
-
To determine the absolute stereochemistry of a chiral product.
-
To study intermolecular interactions in the solid state.
Comparison with Spectroscopic Methods:
-
Advantage: Provides a complete and unambiguous 3D structure.
-
Disadvantage: Growing diffraction-quality single crystals can be a significant bottleneck. The structure obtained is that of the solid state, which may not always be representative of the structure in solution.
Experimental Protocol: Growing Single Crystals by Slow Evaporation
-
Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free location. As the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for the reaction products of this compound.
Conclusion
The validation of reaction products of this compound requires a multi-faceted analytical approach. While FTIR provides a rapid assessment of functional group transformations and mass spectrometry confirms the molecular weight, NMR spectroscopy is indispensable for elucidating the detailed molecular structure. For novel compounds or when absolute structural confirmation is required, single-crystal X-ray crystallography remains the ultimate arbiter. By judiciously applying these techniques and understanding their complementary nature, researchers can confidently and rigorously establish the identity and purity of their synthesized molecules, paving the way for further investigation and application.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. ir.ethz.ch [ir.ethz.ch]
- 6. chem.uci.edu [chem.uci.edu]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. redshelf.com [redshelf.com]
- 9. vitalsource.com [vitalsource.com]
- 10. NMR Textbooks | NMR Facility [nmr.chem.ox.ac.uk]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. bookshop.org [bookshop.org]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. biblio.com [biblio.com]
- 16. Principles of Organic Mass Spectrometry - Dudley H. Williams, Ian Howe - Google ブックス [books.google.co.jp]
- 17. content.e-bookshelf.de [content.e-bookshelf.de]
- 18. Principles of organic mass spectrometry - Williams, Dudley H: 9780070840034 - AbeBooks [abebooks.com]
- 19. Mass Spectrometry: A Textbook - Jürgen H Gross - Google Books [books.google.com]
- 20. novapublishers.com [novapublishers.com]
- 21. researchgate.net [researchgate.net]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. xray.cz [xray.cz]
- 25. An Introduction to X-ray Crystallography - Michael M. Woolfson - Google 圖書 [books.google.com.hk]
- 26. Recommended textbooks on crystallography – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 27. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boron Reagents in Large-Scale Synthesis: A Cost-Benefit Analysis of N-Ethyl 4-boronobenzenesulfonamide
This guide provides an in-depth comparison of N-Ethyl 4-boronobenzenesulfonamide with its primary alternative, the corresponding pinacol boronate ester, in the context of large-scale industrial synthesis. We will dissect the critical trade-offs between direct synthesis cost, process robustness, material stability, and downstream performance to equip researchers, process chemists, and drug development professionals with the data needed to make informed strategic decisions.
The Strategic Importance of Arylsulfonamide Boronic Acids
Aryl sulfonamides are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to functionalize these scaffolds, particularly through the formation of carbon-carbon bonds, is paramount. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most powerful and widely used methods for this purpose.[1][2] Boronic acids and their derivatives, such as this compound, are key intermediates in these transformations, acting as the organoboron partner in the catalytic cycle.[3] The choice of the boron reagent—specifically, whether to use the free boronic acid or a more stable boronate ester—has profound implications for the scalability, cost, and overall efficiency of a synthetic campaign.
A Framework for Industrial Cost-Benefit Analysis
When moving from bench-scale synthesis to pilot plant or full-scale manufacturing, the definition of "cost" expands beyond raw materials. A holistic analysis must be employed:
-
Direct Costs: Price of starting materials, reagents, catalysts, and solvents.
-
Process Efficiency: Reaction time (cycle time), energy consumption for heating/cooling, and labor requirements.
-
Yield & Purity: The amount of usable product obtained, which directly impacts the cost-per-kilogram. Higher purity often simplifies downstream processing, reducing costs.
-
Material Stability & Handling: The shelf-life of the intermediate, its sensitivity to air and moisture, and its physical form (e.g., free-flowing solid vs. hygroscopic oil) impact logistics, storage costs, and handling safety.[4][5]
-
Environmental, Health & Safety (EHS): The toxicity of reagents, the volume and nature of waste streams, and overall process safety.[6][7]
Synthetic Routes & Core Economic Drivers
The most common and industrially viable method for preparing both this compound and its pinacol ester is the Palladium-catalyzed Miyaura borylation of an aryl halide precursor, 4-bromo-N-ethylbenzenesulfonamide.[8][9] The crucial difference lies in the boron source employed.
Route A: The Boronic Acid via Tetrahydroxydiboron (BBA)
This route aims directly for the boronic acid, offering a highly atom-economical pathway.[10]
Caption: Synthetic workflow for this compound.
-
Primary Benefit: Cost and Atom Economy. Tetrahydroxydiboron [B₂(OH)₄] is inherently less expensive and more atom-economical than its pinacol-protected counterpart. This route avoids the generation of pinacol as a byproduct, which can sometimes complicate purification.[10]
-
Primary Drawback: Product Stability. Free boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation, especially under aqueous or acidic conditions.[4] This instability can lead to inconsistent assay results and a limited shelf-life, posing a significant risk in multi-step, long-duration manufacturing campaigns.
**Route B: The Boronate Ester via Bis(pinacolato)diboron (B₂Pin₂) **
This is the most common method for preparing stable, easily handled boron reagents.
-
Primary Benefit: Stability and Reliability. The pinacol ester, N-Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, is generally a stable, crystalline solid.[4] It is far less prone to decomposition, making it easy to handle, purify by chromatography, and store for extended periods. This reliability is a major advantage in GMP (Good Manufacturing Practice) environments.
-
Primary Drawback: Cost. Bis(pinacolato)diboron (B₂Pin₂) is significantly more expensive than BBA on a per-boron-atom basis.[11][12] The molecular weight is also higher, contributing to lower atom economy.
Head-to-Head Comparison: Boronic Acid vs. Boronate Ester
The choice between these two reagents is a classic process chemistry trade-off between upfront cost and operational robustness.
| Feature | This compound | N-Ethyl 4-(pinacol)boronate Ester | Senior Application Scientist's Insight |
| Cost of Boron Source | Low (via BBA) | High (via B₂Pin₂) | The most significant differentiating factor. B₂Pin₂ can cost 5-10x more than BBA for the equivalent amount of boron.[11][12][13] |
| Atom Economy | High | Moderate | The BBA route avoids the large pinacol protecting group, leading to less waste by mass.[10] |
| Stability & Shelf-Life | Low to Moderate | High | Pinacol esters are robust and can be stored for months/years, whereas free boronic acids may require special handling (e.g., inert atmosphere, refrigeration) and re-testing before use.[4][12] |
| Handling | Potentially hygroscopic, prone to boroxine formation. | Typically a free-flowing, crystalline solid. | The physical properties of the pinacol ester greatly simplify weighing, transfer, and charging operations at scale. |
| Purification | Can be challenging; crystallization may be difficult. Often converted to a trifluoroborate salt for stability and isolation.[2] | Straightforward; typically purified by simple recrystallization or silica gel chromatography. | The ease of purification for the ester can offset some of its higher raw material cost by reducing labor and solvent usage. |
| Performance in Coupling | Generally more reactive, leading to faster reaction times.[4] | Slightly less reactive; may require heating. Often hydrolyzes in situ to the active boronic acid.[4] | While the free acid is more reactive, the difference is often negligible with modern, highly active palladium catalysts.[14][15] |
| Process Reproducibility | Moderate; can be affected by reagent quality and age. | High; consistent quality leads to more predictable reactions. | For validated manufacturing processes, the reliability offered by the boronate ester is a major advantage. |
Strategic Recommendations: A Decision Framework
The optimal choice is context-dependent. This decision matrix can guide your strategy.
Caption: Decision logic for selecting the appropriate boron reagent.
-
Choose this compound (the acid) for early-stage development, cost-driven projects where the intermediate is generated and used immediately in the next step.
-
Choose N-Ethyl 4-(pinacol)boronate Ester for late-stage development, GMP manufacturing, or any process where the intermediate must be stored, transported, or handled multiple times. The higher upfront cost is justified by reduced risk, improved process control, and greater reproducibility.
Experimental Protocols
The following protocols are representative procedures for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5][16]
Protocol 1: Synthesis of N-Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (Pinacol Ester)
Objective: To synthesize the stable boronate ester intermediate via Miyaura borylation.
Materials:
-
4-Bromo-N-ethylbenzenesulfonamide (100 g, 0.36 mol)
-
Bis(pinacolato)diboron (B₂Pin₂, 100 g, 0.39 mol, 1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 8.8 g, 0.0108 mol, 3 mol%)
-
Potassium Acetate (KOAc, 106 g, 1.08 mol, 3.0 eq)
-
1,4-Dioxane (Anhydrous, 1 L)
Procedure:
-
Reactor Setup: To a dry 2L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple, add 4-bromo-N-ethylbenzenesulfonamide, bis(pinacolato)diboron, and potassium acetate.
-
Senior Application Scientist's Note: The use of potassium acetate is standard. It is a moderately strong base that is sufficiently soluble in dioxane and effectively promotes the catalytic cycle. All solids should be charged under a nitrogen blanket to minimize oxygen.
-
-
Inerting: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.
-
Senior Application Scientist's Note: Oxygen can deactivate the palladium catalyst through oxidation of the phosphine ligands.[14] Proper inerting is critical for achieving low catalyst loadings and high conversion.
-
-
Solvent & Catalyst Addition: Add 1,4-dioxane (1 L) followed by the Pd(dppf)Cl₂ catalyst.
-
Reaction: Begin stirring and heat the reaction mixture to 85-90 °C. Monitor the reaction progress by HPLC or TLC (e.g., target conversion >99%). The reaction is typically complete in 4-8 hours.
-
Senior Application Scientist's Note: The reaction is run at elevated temperature to ensure a reasonable reaction rate. The dppf ligand is robust and well-suited for this type of transformation.
-
-
Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with additional dioxane (200 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Slurry the solid in heptane (500 mL), stir for 1 hour, then filter to collect the product. Wash the solid with fresh heptane (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Yield: 110-120 g (82-90%)
-
Expected Purity: >98% by HPLC.
-
Protocol 2: Synthesis of this compound (via BBA and conversion to Trifluoroborate salt)
Objective: To synthesize the boronic acid and isolate it as a stable trifluoroborate salt for easier handling.[2]
Materials:
-
4-Bromo-N-ethylbenzenesulfonamide (100 g, 0.36 mol)
-
Tetrahydroxydiboron (BBA, 38.7 g, 0.43 mol, 1.2 eq)
-
XPhos Pd G2 Catalyst (4.2 g, 0.0054 mol, 1.5 mol%)
-
Potassium Phosphate (K₃PO₄, 153 g, 0.72 mol, 2.0 eq)
-
1,4-Dioxane (800 mL) / Water (80 mL)
-
Potassium Hydrogen Fluoride (KHF₂, 112 g, 1.44 mol, 4.0 eq)
Procedure:
-
Reactor Setup & Inerting: In a similar reactor setup to Protocol 1, charge 4-bromo-N-ethylbenzenesulfonamide, BBA, K₃PO₄, and the XPhos Pd G2 catalyst. Evacuate and backfill with nitrogen three times.
-
Solvent Addition & Reaction: Add the dioxane and water. Heat the mixture to 80 °C and stir until HPLC analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Filtration & Quench: Cool the reaction to room temperature and filter through celite, washing with dioxane.
-
Trifluoroborate Formation: Transfer the filtrate to a separate vessel. In a separate container, dissolve KHF₂ in water (400 mL). Slowly add the aqueous KHF₂ solution to the filtrate with vigorous stirring.
-
Senior Application Scientist's Note: The boronic acid is not isolated. It is immediately converted to the corresponding trifluoroborate salt. This derivative is significantly more stable, typically a crystalline solid, and much easier to handle and purify than the free boronic acid.[2]
-
-
Isolation: Stir the resulting slurry for 2-3 hours at room temperature. The product will precipitate. Filter the solid, wash with water (2 x 150 mL), and then with a 1:1 mixture of water/acetone (100 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C.
-
Expected Yield: 90-100 g (85-95% as the trifluoroborate salt)
-
Expected Purity: >99% by HPLC.
-
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. laballey.com [laballey.com]
- 7. etimineusa.com [etimineusa.com]
- 8. Iron-catalyzed Miyaura borylation of aryl chlorides and pseudohalides - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 双(频哪醇合)二硼 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Bis(pinacolato)diboron | Cas No. 73183-34-3 | Apollo [store.apolloscientific.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of N-Ethyl-4-boronobenzenesulfonamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Ethyl-4-boronobenzenesulfonamide. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the underlying chemical principles, ensuring that researchers can manage this compound with confidence and full regulatory compliance. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
N-Ethyl-4-boronobenzenesulfonamide belongs to the class of organoboron compounds, specifically boronic acids and their derivatives. While boronic acids are invaluable in organic synthesis, particularly in Suzuki-Miyaura coupling, their disposal requires careful consideration due to their chemical reactivity and potential hazards.[1][2] The primary hazards associated with analogous compounds include skin, eye, and respiratory irritation, as well as oral toxicity.[3][4][5]
Mandatory Personal Protective Equipment (PPE)
Before handling or preparing for disposal, the following PPE is the minimum requirement to mitigate exposure risks.
-
Gloves: Chemically resistant nitrile or butyl rubber gloves. Always inspect gloves for integrity before use.[6]
-
Eye Protection: Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Lab Coat: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary to prevent inhalation.[4]
Emergency Spill Procedures
Accidents require immediate and correct action. In the event of a spill, follow this procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, ventilation should be managed by trained emergency responders.
-
Containment:
-
For solid spills , avoid generating dust.[4] Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Some protocols suggest dampening the solid material with 60-70% ethanol to minimize dust before collection.[8]
-
For solutions , use an inert absorbent to dike and absorb the spill. Do not use combustible materials like paper towels for the initial absorption of a large spill.[9]
-
-
Collection: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must be considered contaminated and placed in the hazardous waste container.[9]
-
Label and Dispose: Seal and label the container as hazardous waste and follow the disposal protocol outlined in Part 3.
Part 2: Waste Characterization and Segregation
Proper disposal begins with correctly identifying the waste stream. N-Ethyl-4-boronobenzenesulfonamide waste is classified as hazardous chemical waste due to its organoboron nature and associated health hazards.[10] Disposing of this compound down the drain or in regular trash is strictly prohibited.[9][11]
Data Summary for Hazard Assessment
The following table summarizes key hazard information based on data from structurally similar compounds. This data should be used to inform risk assessments and handling procedures.
| Parameter | Value / Classification | Rationale & Source |
| Physical State | Solid Powder | Assumed based on similar boronic acid derivatives. |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on SDS for similar boronic acids.[12] |
| Skin Irritation | Category 2 (Causes skin irritation) | A common hazard for boronic acids and sulfonamides.[3][4][5] |
| Eye Irritation | Category 2/2A (Causes serious eye irritation) | A common hazard for boronic acids and sulfonamides.[3][4][5] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Dust from the solid compound can irritate the respiratory system.[3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent uncontrolled reactions.[3][7] |
Waste Segregation
The causality behind chemical segregation is the prevention of dangerous reactions within a waste container. N-Ethyl-4-boronobenzenesulfonamide waste must be stored separately from:
-
Strong Oxidizing Agents: Boronic acids can be oxidized, a process that may generate organic radicals.[1] Mixing with oxidizers could lead to a rapid, exothermic reaction.
-
Strong Acids and Bases: While boronic acids are Lewis acids, their stability and the integrity of the sulfonamide group can be compromised by extreme pH conditions.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled in a manner that is safe, traceable, and compliant with institutional and federal regulations, such as those from the Environmental Protection Agency (EPA).[13]
-
Containerization: Collect all waste N-Ethyl-4-boronobenzenesulfonamide, including contaminated materials from spills, into a dedicated, chemically resistant primary container, such as a high-density polyethylene (HDPE) or glass bottle.[9] The container must be in good condition with a secure, leak-proof lid. Never reuse a container that held an incompatible chemical.[13]
-
Labeling: The container must be clearly and accurately labeled. Federal regulations require specific information.[13] Affix a "Hazardous Waste" label that includes:
-
The full chemical name: "Waste N-Ethyl-4-boronobenzenesulfonamide"
-
The primary hazards (e.g., "Irritant," "Toxic") and corresponding pictograms.
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Storage: Keep the waste container tightly closed except when adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Final Disposal: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department. They will provide instructions for pickup and transfer to a licensed hazardous waste disposal vendor.[9] Do not attempt to transport the waste off-site yourself.
Part 4: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden for N-Ethyl-4-boronobenzenesulfonamide and its containers:
-
DO NOT pour the chemical or solutions containing it down the drain.[9][10][11] Organoboron compounds can have adverse effects on aquatic life and interfere with wastewater treatment processes.[14]
-
DO NOT dispose of the chemical in the regular trash.[9] This can expose sanitation workers to hazardous materials and contaminate landfills.
-
DO NOT attempt to neutralize the chemical with other reagents unless it is part of a validated and approved EHS procedure.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[9]
By adhering to this guide, researchers can ensure the safe and responsible management of N-Ethyl-4-boronobenzenesulfonamide waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. otago.ac.nz [otago.ac.nz]
- 12. fishersci.com [fishersci.com]
- 13. odu.edu [odu.edu]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
